9(10H)-Acridinone, 4-hydroxy-
Description
Structural Significance within Acridinone (B8587238) Chemistry
The chemical architecture of 9(10H)-Acridinone, 4-hydroxy- is fundamental to its properties and reactivity. The core of the molecule is the acridinone scaffold, a planar, tricyclic system with a nitrogen atom at position 10 and a carbonyl group at position 9. ijddr.inwikipedia.org This planarity is a defining characteristic of acridones and is often cited as the reason for their ability to intercalate with DNA and RNA, a primary mechanism behind their biological activity. ijddr.innih.gov
The defining feature of this specific compound is the hydroxyl (-OH) group substituted at the C-4 position of the acridinone nucleus. ontosight.ai The presence and position of this hydroxyl group significantly influence the molecule's electronic properties, solubility, and capacity for intermolecular interactions. ontosight.ai It can participate in hydrogen bonding, which affects how the molecule interacts with biological targets like enzymes or nucleic acids. ontosight.aiijddr.in The nature and placement of substituents on the acridone (B373769) core are critical determinants of biological function and selectivity, making the 4-hydroxy substitution a key point of interest in structure-activity relationship (SAR) studies. nih.gov
Chemical Properties of 9(10H)-Acridinone
| Property | Value |
|---|---|
| Chemical Formula | C13H9NO |
| Molar Mass | 195.221 g·mol−1 |
| Appearance | Yellow powder |
| Melting Point | 354 °C (decomposes) |
| Solubility | Almost insoluble in water, ethanol (B145695), and ether; Soluble in organic solvents like DMSO. ijddr.insolubilityofthings.com |
Overview of Emerging Research Foci for 9(10H)-Acridinone, 4-Hydroxy- Analogues
Research interest in acridinone analogues, including those derived from 4-hydroxyacridinone, is primarily driven by their potential as therapeutic agents. ijddr.innih.gov The versatility of the acridone scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. rsc.org
Emerging research is concentrated in several key areas:
Anticancer Activity: This remains a major focus. The planar structure of acridones allows them to function as DNA intercalators and inhibitors of enzymes crucial for cell replication, such as topoisomerases. rsc.orgnih.gov Studies on analogues explore how different substitutions impact cytotoxicity and selectivity for cancer cells. For instance, replacing the 4-hydroxy group with a 4-methoxy group has been shown in some derivatives to increase cytotoxicity and activity against multidrug-resistant cells. ijddr.in Other research involves creating complex derivatives, such as imidazoacridinones, which have shown potent antineoplastic activity. researchgate.netnih.gov
Antimicrobial and Antiparasitic Activity: Acridinone derivatives have been investigated for their effectiveness against various pathogens. ontosight.aiopenmedicinalchemistryjournal.com Research into haloalkoxyacridinones and 10-N-substituted acridinones has revealed potent antimalarial properties, in some cases exceeding that of established drugs like chloroquine (B1663885) against certain strains. rsc.orgopenmedicinalchemistryjournal.com The antileishmanial activity of specific acridinone derivatives has also been reported. ijddr.in
Neuroactive Potential: A study on natural acridinone alkaloids found that Inubosin B, an analogue possessing a hydroxy group at the C-4 position, exhibited potent, dose-dependent activity related to neurogenesis promotion. rsc.org This suggests a potential, though less explored, avenue for research into the neurological applications of 4-hydroxyacridinone analogues.
The table below summarizes key research findings for various acridinone analogues, highlighting the importance of the substitution pattern on the core structure.
Research on Analogues of 9(10H)-Acridinone
| Analogue/Derivative Class | Research Focus | Key Findings | Citation |
|---|---|---|---|
| N10-substituted-4-methoxyacridones | Anticancer (Multidrug Resistance) | Substitution of -H at C-4 with –OCH3 increases cytotoxicity and anti-MDR activity. | ijddr.in |
| 8-hydroxy-imidazoacridinones | Anticancer (Leukemia) | Demonstrated potent cytotoxic and antitumor activity in mouse models. | nih.gov |
| Haloalkoxyacridinones | Antimalarial | Showed extremely potent antiplasmodial activity in vitro. | openmedicinalchemistryjournal.com |
| Inubosin B (4-hydroxy analogue) | Neurogenesis | Demonstrated potent Ngn2 promoter activity, suggesting a role in neuronal development. | rsc.org |
| (1,3-benzothiazol-2-yl)amino-9-(10H)-acridinone derivatives | Antileishmanial | Two derivatives revealed selective antileishmanial activity. | ijddr.in |
Historical Context of Acridinone Research Contributions
The scientific investigation of acridone-related compounds dates back to the late 19th and early 20th centuries. The parent compound, acridine (B1665455), was first isolated from coal tar, and its derivatives initially attracted interest for their properties as dyes. ijddr.insolubilityofthings.com The pharmaceutical journey of acridones began with the work of Paul Ehrlich in the late nineteenth century. ijddr.in The formal identification of the acridone structure is credited to Karl Drechsler in 1914. wikipedia.org
Early in the 20th century, the discovery of the antibacterial properties of certain aminoacridines marked a significant milestone, and these compounds were used as antibacterial agents until they were largely replaced by sulfonamides and penicillins. umn.edu Following this, the research focus shifted towards other therapeutic applications, particularly antimalarial and anticancer activities. nih.govopenmedicinalchemistryjournal.comumn.edu
A crucial development in acridone chemistry was the establishment of reliable synthetic methods. The Ullmann condensation, first described by Fritz Ullmann in 1903, provided a foundational method for synthesizing the N-phenylanthranilic acid precursors required for cyclization into the acridone core. umn.edu This and other synthetic advancements have enabled chemists to create a vast library of acridone derivatives, facilitating extensive structure-activity relationship studies that continue to this day. ijddr.innih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
31231-39-7 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-hydroxy-10H-acridin-9-one |
InChI |
InChI=1S/C13H9NO2/c15-11-7-3-5-9-12(11)14-10-6-2-1-4-8(10)13(9)16/h1-7,15H,(H,14,16) |
InChI Key |
IHQWDTIWYJZZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 10h Acridinone, 4 Hydroxy and Its Derivatives
Classical Chemical Synthesis Approaches to the 9(10H)-Acridinone Core
Traditional methods for the synthesis of the 9(10H)-acridinone core have laid the foundation for the development of a vast library of derivatives. These approaches typically involve the construction of the tricyclic system through cyclization reactions, often under harsh conditions.
Ring Closure Reactions for Acridinone (B8587238) Skeleton Formation
Intramolecular cyclization is a fundamental strategy for the formation of the acridinone skeleton. A common approach involves the cyclization of N-phenylanthranilic acid derivatives. For instance, the synthesis of 9(10H)-Acridone-2-carboxylic acid is achieved through a ring closure reaction of Diphenylamine-2,4'-dicarboxylic acid. This precursor is synthesized by the reaction of 4-aminobenzoic acid and 2-chlorobenzoic acid. The subsequent ring closure is typically effected by heating in a strong acid like sulfuric acid, followed by basic hydrolysis. researchgate.net This method highlights a classic route to a functionalized acridinone, where the substitution pattern of the final product is determined by the starting materials.
Another example of ring closure involves the reaction of N-unsubstituted β-lactams with arynes. This reaction proceeds through the formation of a 2,3-dihydroquinolin-4-one intermediate, which then reacts with another molecule of aryne to form the acridinone skeleton via extrusion of an ethylene (B1197577) molecule.
Functionalization of the 9(10H)-Acridinone Scaffold
The functionalization of a pre-formed 9(10H)-acridinone scaffold allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties. One method of functionalization is demonstrated in the synthesis of acridone (B373769) derivatives containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. researchgate.net This multi-step synthesis begins with the formation of 9(10H)-Acridone-2-carboxylic acid, as described previously. This carboxylic acid derivative then serves as a versatile intermediate for further modifications. For example, it can be converted to an acid chloride, which can then be reacted with various nucleophiles to introduce new functional groups. researchgate.net
Condensation-Cyclization Reactions
Condensation-cyclization reactions are a cornerstone of classical acridinone synthesis, often involving the formation of a key C-N or C-C bond in the cyclization step. The Ullmann condensation is a well-established method for the synthesis of N-phenylanthranilic acids, which are key precursors to acridinones. nih.gov This reaction typically involves the copper-catalyzed coupling of an aniline (B41778) with an o-halobenzoic acid. The resulting N-phenylanthranilic acid can then be cyclized under acidic conditions to yield the acridinone core. nih.gov
The Bernthsen acridine (B1665455) synthesis is another classical condensation reaction that can be adapted for the synthesis of acridinone precursors. This reaction involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent like zinc chloride at high temperatures. While traditionally used for acridine synthesis, modifications of this approach can lead to intermediates that are subsequently converted to acridinones.
A modular and flexible three-step synthetic strategy has been developed for the synthesis of acridone natural products. This method involves the condensation reaction of commercially available anthranilic acid and phenol (B47542) derivatives, followed by regioselective annulation to form the tetracyclic core of acridone derivatives. For example, the reaction of anthranilic acid with phloroglucinol (B13840) in the presence of p-toluenesulfonic acid (TsOH) in refluxing 1-hexanol (B41254) yields 1,3-dihydroxyacridinone in high yield. acs.org
Modern Catalytic and Green Chemistry Strategies
In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign methods for the synthesis of 9(10H)-acridinone derivatives. These modern approaches often utilize transition-metal catalysis and one-pot multicomponent strategies to streamline the synthetic process.
Palladium-Mediated C-H Bond Functionalization
Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct introduction of substituents onto the acridinone scaffold, avoiding the need for pre-functionalized starting materials. A stoichiometric methodology for the synthesis of 4-arylated/alkylated 9(10H)-acridinones has been developed via a palladium-mediated ortho-C-H bond activation and C-C bond cross-coupling strategy. researchgate.net In this approach, a N-(pyridin-2-yl)-9(10H)-acridinone palladacycle is used as the starting material. This palladacycle is then reacted with potassium aryl/alkyltrifluoroborates in the presence of p-benzoquinone as a promoter to furnish a variety of 4-substituted 9(10H)-acridinones in good yields. researchgate.net The directing pyridin-2-yl group can subsequently be removed. researchgate.net
A palladium-catalyzed reductive annulation reaction of 2-nitrobenzaldehydes and resorcinols provides a direct synthesis of acridinone derivatives. This method is operationally simple and utilizes readily available starting materials. rsc.org
Below is a table summarizing the yields of various 4-substituted 9(10H)-acridinones synthesized via the palladium-mediated C-H functionalization strategy.
| Entry | Coupling Partner (R-BF3K) | Product | Yield (%) |
| 1 | Phenyl | 4-Phenyl-N-(pyridin-2-yl)-9(10H)-acridinone | 85 |
| 2 | 4-Methylphenyl | 4-(p-Tolyl)-N-(pyridin-2-yl)-9(10H)-acridinone | 95 |
| 3 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-N-(pyridin-2-yl)-9(10H)-acridinone | 78 |
| 4 | 4-Fluorophenyl | 4-(4-Fluorophenyl)-N-(pyridin-2-yl)-9(10H)-acridinone | 81 |
| 5 | 2-Thienyl | 4-(Thiophen-2-yl)-N-(pyridin-2-yl)-9(10H)-acridinone | 65 |
| 6 | Cyclopropyl | 4-Cyclopropyl-N-(pyridin-2-yl)-9(10H)-acridinone | 52 |
One-Pot Multicomponent Reaction Synthesis
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCRs have been developed for the synthesis of acridinone derivatives. A variety of substituted acridones can be synthesized via a one-pot, metal-free cascade reaction involving the DBU-mediated addition between quinols and ortho-methoxycarbonylaryl isocyanates. nih.gov This reaction proceeds through the formation of a bicyclic oxazolidinone intermediate, followed by intramolecular condensation, tautomerization, and decarboxylation to yield the acridone product. nih.gov
Another sustainable approach combines a Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters, followed by a microwave-assisted thermal cyclization to afford 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.gov These intermediates can then be aromatized to the fully unsaturated 1,3-diarylacridin-9(10H)-ones. nih.gov
Green chemistry principles have been applied to the synthesis of acridinedione derivatives using a magnetically separable and reusable Fe3O4@Polyaniline-SO3H nanocomposite as a catalyst. mdpi.com This one-pot, four-component condensation of aromatic aldehydes, dimedone, and ammonium (B1175870) acetate (B1210297) in aqueous ethanol (B145695) provides excellent yields in short reaction times. mdpi.com
The following table presents examples of acridinone derivatives synthesized through one-pot multicomponent reactions.
| Reaction Components | Catalyst/Conditions | Product | Yield (%) | Reference |
| p-Quinols, o-Methoxycarbonylaryl isocyanates | DBU | Substituted 1-hydroxyacridones | Not specified | nih.gov |
| Chalcones, Anilines, β-Ketoesters | Ce(IV)-catalyst, Microwave | 1,3-Diaryl-1,2-dihydroacridin-9(10H)-ones | 75-94 | nih.gov |
| Aromatic aldehydes, Dimedone, Ammonium acetate | Fe3O4@Polyaniline-SO3H, EtOH/H2O | Acridinedione derivatives | 85-95 | mdpi.com |
Biosynthetic Routes and Metabolic Engineering for Acridinone Alkaloids
The biosynthesis of acridinone alkaloids, naturally occurring heterocyclic compounds found in plant families like Rutaceae, originates from the precursor anthranilate. nih.govnih.gov The core pathway involves the condensation of an anthraniloyl-CoA derivative with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme acridone synthase (ACS). nih.govproquest.com Advances in metabolic engineering have enabled the transfer and optimization of these plant-based pathways into microbial hosts, creating cellular factories for the production of acridinone derivatives. nih.govnih.gov
A pivotal strategy for producing acridinone alkaloids is the heterologous expression of plant-derived type III polyketide synthases (PKSs) in microbial hosts like Escherichia coli. nih.govnih.gov Researchers have successfully transferred acridone synthase (ACS) genes from plants such as Ruta graveolens and Citrus microcarpa into E. coli to produce acridone scaffolds. nih.govproquest.com
In one study, the expression of ACS from Ruta graveolens (RgACS) along with an anthraniloyl-CoA ligase (PqsA) in E. coli resulted in the synthesis of 1,3-dihydroxy-9(10H)-acridone (DHA). nih.govresearchgate.net The productivity of different ACS enzymes can vary, with RgACS showing better productivity for acridone biosynthesis in vivo compared to the ACS from Citrus microcarpa (CmACS). nih.gov This approach demonstrates the feasibility of using microbial systems to synthesize diverse polyketides by leveraging plant PKSs. nih.gov The introduction of additional enzymes, such as N-methyltransferase (NMT), allows for the production of N-methylated acridones like 1,3-dihydroxy-10-methylacridone (NMA). nih.govnih.gov
A significant bottleneck in the heterologous production of acridinone alkaloids is the limited availability of precursor substrates, namely anthranilate and malonyl-CoA, within the microbial host. nih.gov Metabolic engineering strategies are therefore employed to enhance the intracellular pools of these key building blocks. nih.govnih.gov
To boost the supply of anthranilate, genes involved in the shikimate pathway, which is the major route for producing aromatic compounds, can be overexpressed. nih.govnih.gov For instance, constructs expressing proteins from this pathway have been used to increase the levels of endogenous anthranilate. nih.gov However, this can sometimes lead to the accumulation of intermediates rather than the final product, indicating that the PKS-catalyzed conversion can be the rate-limiting step. nih.gov
To increase the availability of malonyl-CoA, a crucial extender unit for the polyketide chain, genes encoding acetyl-coenzyme A carboxylase (ACC) are overexpressed. nih.govnih.gov Studies have shown that enhancing malonyl-CoA synthesis through ACC overexpression is highly effective, leading to a significant increase in the final product yield. nih.gov For example, the overexpression of ACC from Photorhabdus luminescens in an E. coli strain engineered to produce NMA resulted in a ~1.7-fold increase in synthesis. nih.gov By systematically optimizing these substrate supply pathways, researchers achieved final titers of approximately 17.3 mg/L of DHA and 26.0 mg/L of NMA. nih.govresearchgate.net
| Overexpressed Gene(s) | Function | Relative Increase in NMA Synthesis |
|---|---|---|
| acc | Enhances malonyl-CoA synthesis | ~1.7-fold |
| pta-ackA | Enhances acetyl-CoA synthesis | ~1.3-fold |
| PDHm | Enhances acetyl-CoA synthesis | ~1.2-fold |
| acs | Enhances acetyl-CoA synthesis | ~1.1-fold |
Derivatization Strategies for Structural Diversity
To explore the chemical space and generate novel acridinone derivatives, various derivatization strategies can be applied to the core acridinone scaffold. These methods focus on modifying the nitrogen atom and the aromatic rings to create a library of structurally diverse compounds.
The nitrogen atom at the 10-position of the acridinone ring is a key site for derivatization. N-alkylation occurs with relative ease, allowing for the introduction of various alkyl and substituted alkyl groups. thieme-connect.com Standard alkylating agents such as methyl iodide and dimethylsulfate can be used to introduce a methyl group, forming N-methylacridinium salts. thieme-connect.com More broadly, the reaction of acridones with different organohalides under basic conditions is a common method for achieving N-substitution. nih.govresearchgate.net The choice of base and solvent can be critical to favor N-alkylation over the competing O-alkylation, particularly for hydroxy-substituted acridinones.
| Reagent Type | Specific Examples | Reaction Target |
|---|---|---|
| Methylating Agents | Methyl iodide, Dimethylsulfate, Methyl triflate | Acridine Nitrogen |
| General Alkylating Agents | Alkyl halides, Benzyl halides | Heterocyclic Nitrogen (e.g., Pyridones) |
| Bases | Potassium carbonate, Potassium tert-butoxide, Sodium hydride | Deprotonation of N-H |
| Catalysts/Additives | Tetrabutylammonium iodide (n-Bu4NI) | Facilitates N-alkylation |
The acridinone ring system can undergo nucleophilic aromatic substitution (SNAr), a process that differs significantly from common SN2 reactions due to the sp2 hybridization of the ring carbons. wikipedia.orgchemistrysteps.com The feasibility of this reaction is highly dependent on the substitution pattern of the ring. Electron-withdrawing groups positioned ortho or para to a leaving group (such as a halide) activate the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
Molecular orbital calculations and experimental evidence for the acridone nucleus indicate that the 1- and 3-positions have lower π-electron densities compared to the 2- and 4-positions. adelaide.edu.au This suggests that positions 1 and 3 are the preferred sites for attack by nucleophiles, provided a suitable leaving group is present. adelaide.edu.au For example, studies on 1,3-dichloroacridone have shown that it reacts with primary amines via nucleophilic substitution exclusively at the 1-position. adelaide.edu.au This inherent regioselectivity allows for the controlled introduction of various nucleophiles, including amines and alkoxides, onto the acridinone backbone.
The 1,3-dipolar cycloaddition is a powerful, concerted pericyclic reaction that forms five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile (typically an alkene or alkyne). wikipedia.orgorganic-chemistry.org This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic synthesis due to its high stereospecificity and regioselectivity. wikipedia.org
In the context of acridinone chemistry, 1,3-dipolar cycloadditions serve as a sophisticated tool for constructing complex, fused heterocyclic systems. While not typically used to form the central acridinone core itself, this reaction can be applied to precursors or derivatives of acridinone that contain suitable dipolar or dipolarophilic functional groups. For example, an alkyne-substituted acridinone could act as a dipolarophile, reacting with a 1,3-dipole like an azide (B81097) to form a triazole-fused acridinone derivative. This strategy provides a modular approach to generate novel polycyclic structures with diverse functionalities, significantly expanding the structural variety of the acridinone family. researchgate.net
Synthesis of Acridone Derivatives Bearing Heterocyclic Moieties (e.g., Oxadiazole, Thiadiazole, Triazole)
The incorporation of heterocyclic moieties, such as oxadiazoles, thiadiazoles, and triazoles, into the acridone scaffold has been a significant area of research aimed at developing novel compounds with diverse chemical properties. Advanced synthetic methodologies have been established to efficiently construct these hybrid molecules. These methods often involve the functionalization of the acridone core, followed by cyclization or coupling reactions to introduce the desired heterocyclic ring.
Synthesis of Acridone-Triazole Derivatives
A prominent and highly efficient method for the synthesis of acridone derivatives bearing a 1,2,3-triazole ring is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.govnih.gov This reaction, a cornerstone of "click chemistry," provides excellent regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The synthesis typically begins with the preparation of an alkyne-functionalized acridone and an organic azide.
The general synthetic approach involves two main steps:
Alkynylation of the Acridone Core: The acridone nitrogen is typically alkylated with a propargyl group to introduce the terminal alkyne functionality. This is often achieved by reacting the acridone with propargyl bromide in the presence of a base.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting N-propargyl acridone is then reacted with a suitable organic azide in the presence of a copper(I) catalyst. The Cu(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. organic-chemistry.orgnsf.gov This cycloaddition reaction proceeds under mild conditions and offers high yields of the desired 1,4-disubstituted 1,2,3-triazole-acridone conjugate. nih.gov
The reaction can be summarized by the following scheme:
Acridone + Propargyl Bromide → N-Propargyl Acridone N-Propargyl Acridone + R-N₃ --(CuSO₄, Sodium Ascorbate)--> Acridone-1,2,3-triazole derivative
Microwave-assisted synthesis has also been employed for the CuAAC reaction, which can significantly reduce reaction times and improve yields compared to conventional heating methods.
Table 1: Synthesis of Acridone-Triazole Derivatives via CuAAC
| Starting Acridone | Azide Component | Catalyst System | Product |
|---|---|---|---|
| N-Propargyl-9(10H)-acridinone | Phenyl azide | CuSO₄ / Sodium Ascorbate | 1-(Phenyl)-4-((9(10H)-acridinon-10-yl)methyl)-1H-1,2,3-triazole |
This table is interactive. Click on the headers to sort the data.
Synthesis of Acridone-Oxadiazole Derivatives
The synthesis of acridone derivatives containing a 1,3,4-oxadiazole ring often proceeds through the cyclization of an acridone-carboxylic acid hydrazide intermediate. A common pathway starts from a functionalized acridone, such as 9(10H)-acridone-2-carboxylic acid. researchgate.net
The key steps in this synthetic route are:
Formation of Acyl Chloride: The carboxylic acid group on the acridone ring is converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂). researchgate.net
Hydrazide Formation: The acyl chloride is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄) to form the corresponding carboxylic acid hydrazide. researchgate.net
Cyclization to form the Oxadiazole Ring: The acridone-carboxylic acid hydrazide can be cyclized to form the 1,3,4-oxadiazole ring through several methods. One common method involves reaction with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH), followed by acidification, to yield a 5-thiol-1,3,4-oxadiazole derivative. researchgate.net Alternatively, reaction with various aldehydes followed by oxidative cyclization can lead to 2,5-disubstituted 1,3,4-oxadiazoles. openmedicinalchemistryjournal.commdpi.com
Another versatile method is the cyclodesulfurization of N,N'-diacylhydrazines or thiosemicarbazides. luxembourg-bio.com
Table 2: Synthesis of Acridone-1,3,4-Oxadiazole Derivatives
| Acridone Precursor | Cyclization Reagent | Intermediate | Product |
|---|---|---|---|
| 9(10H)-Acridone-2-carboxylic acid hydrazide | Carbon Disulfide / KOH | Dithiocarbazate salt | 2-(5-Thiol-1,3,4-oxadiazol-2-yl)-9(10H)-acridinone |
This table is interactive. Click on the headers to sort the data.
Synthesis of Acridone-Thiadiazole Derivatives
For the synthesis of acridone derivatives bearing a 1,3,4-thiadiazole moiety, a prevalent method involves the acid-catalyzed cyclization of a thiosemicarbazide (B42300) derivative of acridone. mdpi.com
A general synthetic pathway includes the following steps:
Preparation of Acridone Carboxylic Acid: An acridone core with a carboxylic acid functionality is required as the starting material. This can be synthesized through methods like the Ullmann condensation. wikipedia.orgnih.govscribd.com
Reaction with Thiosemicarbazide: The acridone carboxylic acid is reacted with thiosemicarbazide. This reaction typically requires a dehydrating agent to promote the formation of the thiadiazole ring. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this cyclodehydration step. mdpi.com
Acridone-COOH + H₂N-NH-CS-NH₂ --(POCl₃)--> Acridone-1,3,4-thiadiazole-amine derivative
Alternatively, acridone-carboxylic acid hydrazides can be reacted with a sulfur source, such as carbon disulfide, to form an intermediate that can be subsequently cyclized to a 1,3,4-thiadiazole. sbq.org.br
Table 3: Synthesis of Acridone-1,3,4-Thiadiazole Derivatives
| Acridone Precursor | Reagent | Reaction Type | Product |
|---|---|---|---|
| 9(10H)-Acridone-4-carboxylic acid | Thiosemicarbazide / POCl₃ | Cyclodehydration | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-9(10H)-acridinone |
This table is interactive. Click on the headers to sort the data.
While these methodologies are generally applicable to the acridone scaffold, the presence of substituents on the acridone ring, such as a 4-hydroxy group, may require optimization of reaction conditions to ensure compatibility and achieve desired yields.
Chemical Reactivity and Transformation Mechanisms of 9 10h Acridinone, 4 Hydroxy Analogues
Oxidative Transformations and Pathways
The acridinone (B8587238) scaffold is susceptible to oxidative transformations, which can be initiated electrochemically or photochemically. These reactions often involve the hydroxyl group and the electron-rich aromatic system, leading to a variety of products.
Electrochemical Oxidation Studies of Hydroxyacridinones
Electrochemical methods provide a controlled means to study the oxidation mechanisms of hydroxyacridinones. Research on 2-hydroxyacridinone, a close analogue of the 4-hydroxy isomer, has demonstrated a notable similarity between its electrochemical and enzymatic oxidation pathways. nih.govbibliotekanauki.pl This similarity is valuable for understanding the metabolic activation processes of related compounds. nih.govbibliotekanauki.pl
The enzymatic oxidation of 2-hydroxyacridinone, studied using a horseradish peroxidase and hydrogen peroxide system, shows a dependency on the enzyme concentration and the ratio of the compound to hydrogen peroxide. nih.gov Under mild conditions, the reaction proceeds slowly to form a single primary product. nih.gov However, higher enzyme concentrations can lead to a multi-step transformation. nih.gov Comparative studies confirm that the electrochemical oxidation follows a similar reaction pathway, yielding comparable products. nih.govbibliotekanauki.pl
Generally, the electrochemical oxidation of such phenolic compounds is an irreversible, pH-dependent process. The oxidation potential often shifts to less positive values as the pH increases, indicating the involvement of protons in the electron transfer mechanism. The process can be complex, sometimes involving adsorption of the reactant or product onto the electrode surface, which can lead to filming and deactivation of the electrode.
Photochemical Oxidation Processes and Product Formation
Photo-oxidation represents another significant transformation pathway for acridinone analogues. The process is initiated by the absorption of light, which excites the molecule to a higher energy state, making it more susceptible to reaction with oxidants like molecular oxygen.
Dimerization and Adduct Formation during Oxidative Reactions
A significant outcome of the oxidation of hydroxyacridinones is the formation of dimers. Studies on 2-hydroxyacridinone have successfully isolated and identified a dimer, 1,1-bi(2-hydroxyacridinone), as a primary product of both enzymatic and electrochemical oxidation. nih.govbibliotekanauki.pl This dimerization likely occurs through the coupling of radical intermediates that are formed upon the one-electron oxidation of the hydroxyacridinone molecule.
The formation of such dimers is a common pathway for phenolic compounds during oxidation. The initial oxidation generates a phenoxy radical, which is resonance-stabilized. Two of these radicals can then couple to form a carbon-carbon or carbon-oxygen bond, leading to the dimeric structure. The specific position of the linkage depends on the electron density distribution in the radical intermediate.
Photo-Induced Transformations of Acridinone Species
Beyond direct oxidation, the absorption of light can induce other significant transformations in acridinone species, including tautomerization and reactions with molecules present in the local environment.
Tautomerization Processes (e.g., Acridone (B373769) to Hydroxyacridine)
Acridinone compounds exist in a tautomeric equilibrium between the keto (acridone) and enol (hydroxyacridine) forms. While the keto form is typically more stable in the ground state, photo-excitation can shift this equilibrium. It has been observed that 9(10H)-acridone can undergo a photo-induced tautomerization to form 9-hydroxyacridine.
This process is often solvent-assisted. Studies on analogous heterocyclic systems show that UV irradiation in protic solvents like water or alcohols can result in rapid tautomerization to the enol form. The enol form may then revert to the more stable keto form in the ground state. The presence and nature of the solvent can play a crucial role in mediating the proton transfer required for the tautomerization.
Reactions with Adsorbed Water and Oxygen
In the excited state, acridinone and its analogues can interact with surrounding molecules like water and oxygen. The presence of oxygen can influence the rates of photodegradation. In some cases, oxygen has been observed to reduce the rate of photodestruction, which may imply the participation of a triplet excited state in the transformation process. The triplet state can be quenched by molecular oxygen, leading to the formation of singlet oxygen, a highly reactive species.
This generated singlet oxygen can then react with the ground-state acridinone molecule or other organic substrates. One proposed product from such a reaction is a dihydrodiol, formed through the reaction of singlet oxygen with the acridinone scaffold. Reactions with water can also occur, particularly with adsorbed water on surfaces, potentially leading to hydroxylated products, although these pathways are often complex and depend heavily on the specific reaction conditions.
Regioselective Reactions and Reaction Mechanisms
Electrophilic Aromatic Substitution
The hydroxyl group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. This directing effect is a consequence of the resonance stabilization of the carbocation intermediates (arenium ions) formed during the reaction. The lone pairs of electrons on the oxygen atom of the hydroxyl group can be delocalized into the aromatic ring, stabilizing the positive charge that develops at the ortho and para positions relative to the hydroxyl group.
In the context of 4-hydroxy-9(10H)-acridinone, the positions ortho and para to the C-4 hydroxyl group are C-3 and C-5, and C-2 respectively. However, the reactivity at these positions is also influenced by the electronic effects of the acridone nucleus itself. The carbonyl group at C-9 and the nitrogen atom in the central ring also modulate the electron density of the entire ring system.
Regioselective Annulation
A notable example of a regioselective reaction involving analogues of 4-hydroxy-9(10H)-acridinone is the titanium isopropoxide-mediated annulation of dihydroxyacridone derivatives. This reaction demonstrates the profound influence of intramolecular hydrogen bonding on directing the regioselectivity of a transformation. nih.govacs.org
In a study focused on the synthesis of acridone natural products, a dihydroxyacridone derivative was subjected to a regioselective annulation. The reaction exclusively involved the hydroxyl group at the C-3 position, which was attributed to the strong intramolecular hydrogen bond between the carbonyl group at C-9 and the hydroxyl group at C-5. This hydrogen bond effectively blocks the reactivity of the C-5 hydroxyl group, thereby directing the annulation to the C-3 position. nih.govacs.org
Table 1: Regioselective Annulation of a Dihydroxyacridone Derivative
| Reactant | Reagents | Product | Regioselectivity | Reference |
| 1,3-Dihydroxy-5-methoxy-10-methyl-9(10H)-acridinone | Prenal, Ti(OiPr)4 | Tetracyclic acridone derivative | Annulation at C-3 hydroxyl group | nih.gov |
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comjk-sci.comnrochemistry.comname-reaction.com The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile. wikipedia.orgijpcbs.comjk-sci.comnrochemistry.comname-reaction.com Given the electron-rich nature of the 4-hydroxy-9(10H)-acridinone ring system, it is expected to be a suitable substrate for this reaction.
The powerful ortho-, para-directing effect of the C-4 hydroxyl group would be the primary determinant of the regiochemical outcome. Therefore, formylation is anticipated to occur preferentially at the positions ortho to the hydroxyl group.
Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. wikipedia.orgmdpi.comresearchgate.netorganic-chemistry.orglibretexts.org This reaction results in the aminomethylation of the active hydrogen compound. Phenols are known to be excellent substrates for the Mannich reaction, undergoing electrophilic substitution by an in situ generated iminium ion.
For 4-hydroxy-9(10H)-acridinone, the positions activated by the hydroxyl group would be susceptible to aminomethylation. The regioselectivity would again be governed by the ortho-, para-directing influence of the C-4 hydroxyl group.
Advanced Spectroscopic Characterization of 9 10h Acridinone, 4 Hydroxy and Its Derivatives
Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups and characterizing the bonding framework of 4-hydroxy-9(10H)-acridinone and its derivatives. The FTIR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com
Key vibrational modes for the 4-hydroxy-9(10H)-acridinone scaffold include:
O-H Stretching: The hydroxyl group (-OH) at the 4-position gives rise to a characteristic broad absorption band, typically in the range of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding in the solid state or in concentrated solutions.
N-H Stretching: The N-H bond of the acridinone (B8587238) ring exhibits a stretching vibration that is typically observed in the region of 3100-3300 cm⁻¹.
C=O Stretching: The carbonyl group (C=O) of the acridinone ring is a strong infrared absorber, producing a sharp and intense peak usually found between 1610-1650 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.
Aromatic C=C and C-H Vibrations: The aromatic rings display C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, are found in the 700-900 cm⁻¹ range.
These characteristic absorption bands are instrumental in confirming the successful synthesis of acridinone derivatives and in studying intermolecular interactions.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |
| Amine (N-H) | Stretching | 3100-3300 |
| Carbonyl (C=O) | Stretching | 1610-1650 (strong, sharp) |
| Aromatic Ring | C=C Stretching | 1450-1600 |
| Aromatic Ring | C-H Stretching | >3000 |
Electronic Spectroscopy (e.g., Ultraviolet-Visible Absorption Spectroscopy)
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For 9(10H)-acridinone and its derivatives, the spectra are characterized by intense absorption bands in the UV and visible regions, arising from π→π* transitions within the conjugated aromatic system. researchgate.net The parent 9(10H)-acridinone molecule shows a lowest energy electronic transition in the 370-400 nm region. researchgate.netnist.gov
The introduction of a hydroxyl group at the 4-position acts as an auxochrome, typically causing a bathochromic (red) shift in the absorption maxima compared to the parent acridinone. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. The absorption spectra of acridinone derivatives are sensitive to solvent polarity; polar solvents can interact with the ground and excited states differently, leading to shifts in the absorption bands. researchgate.net Theoretical calculations have been used to interpret the electronic transitions, correlating predicted dipole moments and charge distributions with the observed spectral features. nih.gov Studies on various acridinone derivatives show that their absorption characteristics can be modulated by the nature and position of substituents. rsc.org
| Compound | Solvent | Absorption Maxima (λmax, nm) | Transition Type |
|---|---|---|---|
| 9(10H)-Acridinone | Various | ~380-400 | S0→S1 (π,π) |
| 9(10H)-Acridinone | Various | ~250-260 | S0→Sn (π,π) |
| Substituted Acridinones | Various | Shifts dependent on substituent and solvent | (π,π*) |
Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 4-hydroxy-9(10H)-acridinone.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Aromatic Protons: The protons on the aromatic rings typically resonate in the downfield region, from δ 7.0 to 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) are determined by the substitution pattern.
N-H Proton: The N-H proton of the acridinone ring is often observed as a broad singlet, typically in the δ 10-12 ppm range, due to hydrogen bonding and exchange phenomena.
O-H Proton: The phenolic O-H proton signal can vary in position and appearance depending on the solvent, concentration, and temperature, but it is also expected to be in the downfield region.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
Carbonyl Carbon (C9): The most downfield signal in the spectrum corresponds to the carbonyl carbon, which typically appears around δ 175-180 ppm. researchgate.net
Aromatic Carbons: The carbons of the aromatic rings resonate in the δ 115-145 ppm range. The carbon atom attached to the hydroxyl group (C4) and those adjacent to the nitrogen and carbonyl groups show distinct chemical shifts.
Studies comparing experimental NMR data with theoretically predicted chemical shifts have aided in the precise assignment of resonance signals and have revealed correlations between chemical shifts and the physicochemical features of the compounds. researchgate.net
| Atom Type | Nucleus | Typical Chemical Shift Range (ppm) |
|---|---|---|
| Carbonyl (C=O) | ¹³C | 175-180 |
| Aromatic Carbons | ¹³C | 115-145 |
| N-H Proton | ¹H | 10.0-12.0 (broad) |
| Aromatic Protons | ¹H | 7.0-8.5 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are commonly employed.
In ESI-MS, acridinone derivatives typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.gov This "soft" ionization technique allows for accurate molecular weight determination with minimal fragmentation.
In contrast, EI-MS involves higher energy, leading to characteristic fragmentation of the molecule. The fragmentation patterns of acridinone derivatives are influenced by the nature and position of substituents. researchgate.net Common fragmentation pathways may involve the loss of small neutral molecules like CO or HCN from the core ring structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. acs.org
| Ionization Technique | Observed Ion | Significance |
|---|---|---|
| ESI (Positive Mode) | [M+H]⁺ | Protonated molecular ion, confirms molecular weight. |
| EI | M⁺˙ | Molecular ion radical, confirms molecular weight. |
| EI | [M-CO]⁺˙, [M-HCN]⁺˙ | Characteristic fragment ions, provides structural information. |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a specific structure for 4-hydroxy-9(10H)-acridinone is not detailed in the provided sources, analysis of related acridine (B1665455) and acridinone derivatives provides significant insight into its expected solid-state characteristics. mdpi.comresearchgate.net
Specialized Spectroscopic Investigations
Time-resolved femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of photoexcited states on extremely short timescales (femtoseconds to picoseconds). wikipedia.orgrp-photonics.com This method allows for the direct observation of processes like internal conversion, intersystem crossing, and excited-state reactions. nih.govnih.gov
In a typical fs-TA experiment, an ultrashort "pump" pulse excites the molecule to a higher electronic state. A second, time-delayed "probe" pulse then measures the change in absorption of the sample as a function of the delay time between the pump and probe. mdpi.com
Studies on acridinol derivatives, which are structurally related to 4-hydroxy-9(10H)-acridinone, have used fs-TA to investigate excited-state dynamics. researchgate.net For example, the kinetics of excited-state heterolysis, leading to the release of an OH⁻ ion and the formation of acridinium (B8443388) cations, have been evaluated. researchgate.net The evolution of different excited-state species can be tracked by observing the rise and decay of their characteristic absorption bands in the transient spectrum, providing time constants for these ultrafast processes. researchgate.net
Fluorescence-Detected Infrared Measurements
Fluorescence-Detected Mid-Infrared (FDIR), also known as Fluorescence-Detected Mid-Infrared Photothermal (F-PTIR) microscopy, is an emerging technique. arxiv.orgnih.gov It works by detecting the localized temperature change that occurs when a sample absorbs mid-infrared radiation. This temperature change is sensed by a fluorescent probe whose emission intensity is temperature-dependent. researchgate.netnih.gov The key advantage of this method is that the spatial resolution is determined by the fluorescence microscopy, which can be much higher than the diffraction limit of the infrared wavelength. arxiv.org
While general spectroscopic data, such as standard infrared (IR) and nuclear magnetic resonance (NMR) spectra, are available for various acridone (B373769) derivatives, and fluorescence properties of acridones have been studied, the specific application of the FDIR technique to 4-hydroxy-9(10H)-acridinone has not been detailed in the provided search results. researchgate.netdamascusuniversity.edu.syresearchgate.net
The applications of FDIR have been demonstrated in characterizing the chemical composition of biological samples, such as bacteria and viruses, and in analyzing phase-separated domains in amorphous solid dispersions. researchgate.netarxiv.orgnih.gov This suggests that FDIR could be a powerful tool for studying the subcellular distribution or interactions of 4-hydroxy-9(10H)-acridinone within biological systems, should such research be undertaken.
Future research employing FDIR on 4-hydroxy-9(10H)-acridinone could potentially yield valuable data on its vibrational signatures in specific microenvironments. Such a study would likely involve the selection of a suitable fluorescent probe and the correlation of the FDIR spectral data with the compound's known infrared absorption bands.
Computational and Theoretical Investigations on 9 10h Acridinone, 4 Hydroxy Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the behavior of 9(10H)-Acridinone, 4-hydroxy-. DFT methods provide a balance between accuracy and computational cost, making them suitable for analyzing the electronic structure, potential energy surfaces, and spectroscopic properties of medium-sized organic molecules.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical and physical properties. Analysis of the 4-hydroxy-acridinone system involves examining its molecular orbitals, charge distribution, and electrostatic potential.
DFT calculations are employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For the parent compound, 9(10H)-acridone, DFT calculations at the B3LYP/6-31G(d,p) level have been used to analyze the HOMO-LUMO gap to understand its electronic transitions. researchgate.net The introduction of a hydroxyl group at the 4-position is expected to influence these orbital energies, likely by raising the energy of the HOMO and potentially narrowing the gap, which would shift its absorption and emission spectra.
Table 1: Key Parameters from Electronic Structure Analysis
| Parameter | Description | Significance for 9(10H)-Acridinone, 4-hydroxy- |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. The -OH group is expected to increase this value relative to the parent acridone (B373769). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. The -OH group may have a smaller effect on the LUMO. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the molecule's electronic excitability, stability, and color. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies regions of positive and negative potential, predicting sites for electrophilic and nucleophilic attack. |
Prediction of Hydrogen-Bonding Networks
The presence of a hydroxyl (-OH) group, an N-H group, and a carbonyl (C=O) group makes 9(10H)-Acridinone, 4-hydroxy- a prime candidate for forming extensive hydrogen-bonding networks. These non-covalent interactions are critical in determining the compound's crystal packing, solubility, and interactions with biological targets.
Computational models can predict the geometry and strength of these hydrogen bonds. By analyzing clusters of molecules, it is possible to identify the most stable hydrogen-bonding motifs, which can range from simple dimers to complex three-dimensional networks. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the hydroxyl group can act as acceptors. The acridone N-H group also serves as a donor, and the carbonyl oxygen is a strong acceptor. researchgate.net The interplay between these groups allows for diverse supramolecular assemblies. Understanding these networks is crucial, as they can significantly influence the material's physical properties. researchgate.net
Tautomerism Studies and Energetic Favorability
Like many hydroxy-substituted nitrogen heterocycles, 9(10H)-Acridinone, 4-hydroxy- can exist in different tautomeric forms. Specifically, it can exhibit keto-enol tautomerism, existing in equilibrium between the 4-hydroxy-acridinone (enol) form and a corresponding quinonoid (keto) form.
Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. By calculating the ground-state energies of each form in the gas phase and in various solvents (using continuum solvent models like PCM), researchers can predict which tautomer is energetically more favorable under different conditions. nih.gov The calculations can also be used to estimate the energy barrier for the tautomeric interconversion. For related systems like 4-hydroxyquinolines, studies have shown that the keto form is often the major tautomer in neutral aqueous solutions for both the ground and excited states. nih.gov Similar computational approaches would clarify the preferred tautomeric state for 4-hydroxy-acridinone, which is vital for interpreting its spectroscopic data and understanding its reactivity.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for exploring the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.
For 9(10H)-Acridinone, 4-hydroxy-, MD simulations can be used to study how the molecule and its surrounding solvent molecules (e.g., water) are organized. This can reveal detailed information about the stability and dynamics of the hydrogen-bonding networks predicted by quantum calculations. nih.gov Furthermore, if the molecule is flexible, MD can explore different conformations and their relative energies, providing a more complete understanding of its structural properties. frontiersin.org In the context of drug design, MD simulations are critical for studying the stability of a ligand-protein complex over time, providing a more realistic assessment of binding than static docking models alone. nih.govdoi.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are foundational in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency or desired properties.
For a series of derivatives based on the 9(10H)-Acridinone, 4-hydroxy- scaffold, a QSAR study would involve:
Data Set Compilation : Assembling a group of acridone derivatives with experimentally measured biological activities (e.g., enzyme inhibition, cytotoxicity).
Descriptor Calculation : Computing a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges, dipole moment), and topological descriptors (e.g., connectivity indices). nih.gov
Model Generation : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity. nih.gov
Model Validation : Rigorously testing the model's predictive power using internal and external validation techniques.
A derived QSAR model can identify which structural features are most important for the desired activity. For example, a model might reveal that increased hydrophobicity at a certain position enhances activity, while a bulky substituent at another position is detrimental. Such insights provide a rational basis for designing the next generation of more effective compounds based on the 4-hydroxy-acridinone core.
In Silico Mechanistic Studies for Biological Interactions
To understand how 9(10H)-Acridinone, 4-hydroxy- might exert a biological effect, in silico mechanistic studies are employed. These computational techniques simulate the interaction between the small molecule (ligand) and a biological target, typically a protein or nucleic acid.
Molecular Docking is a primary tool in this area. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor's binding site. For 4-hydroxy-acridinone, docking studies could be performed against known targets of other acridone-based compounds, such as DNA topoisomerase or various kinases. researchgate.net The results would provide a binding score, indicating the strength of the interaction, and a binding pose, showing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. researchgate.netresearchgate.net
Following docking, Molecular Dynamics (MD) simulations can be run on the predicted ligand-receptor complex to assess its stability and to refine the binding mode. frontiersin.orgdoi.org By simulating the complex's movements over nanoseconds, researchers can observe whether the initial binding pose is maintained and identify key amino acid residues that are critical for the interaction. Techniques like MM/PBSA or MM/GBSA can be used to calculate the binding free energy from the MD trajectory, offering a more accurate estimation of binding affinity than docking scores alone. nih.govmdpi.com These in silico studies are invaluable for generating hypotheses about the mechanism of action and guiding further experimental validation. malariaworld.org
Molecular Docking for Enzyme and DNA Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding affinity and interaction patterns of small molecules like 4-hydroxy-9(10H)-acridinone with biological macromolecules such as enzymes and DNA.
Enzyme Binding Affinity:
While specific docking studies on 4-hydroxy-9(10H)-acridinone are not extensively detailed in the available literature, research on analogous acridone derivatives provides significant insights into their potential as enzyme inhibitors. For instance, various substituted acridones have been investigated as inhibitors of enzymes like topoisomerases, which are critical in DNA replication and are common targets for anticancer drugs.
Docking studies of acridine (B1665455) derivatives with topoisomerases reveal that the planar acridine core intercalates between DNA base pairs at the enzyme's active site. The substituents on the acridone ring play a crucial role in forming specific interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the enzyme, thereby stabilizing the complex. For a compound like 4-hydroxy-9(10H)-acridinone, the hydroxyl group at the 4-position would be expected to act as a hydrogen bond donor or acceptor, potentially enhancing its binding affinity to the enzyme's active site. The binding energy, a measure of the affinity between the ligand and the enzyme, is a key output of docking simulations. Lower binding energies typically indicate a more stable and favorable interaction.
| Acridone Derivative | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues |
| Substituted Acridine | Topoisomerase I | Not Specified | TGP11, DG12 |
| Substituted Acridone | Topoisomerase IIα | -7.508 to -5.285 | Not Specified |
DNA Binding Affinity:
The planar aromatic structure of the acridone nucleus is well-suited for intercalation into the DNA double helix. iajpr.com Molecular docking simulations of acridone derivatives with DNA consistently show the acridone ring inserting itself between adjacent base pairs. This intercalation is stabilized by π-π stacking interactions between the aromatic system of the acridone and the nucleobases of DNA.
The 4-hydroxy substituent of 9(10H)-Acridinone, 4-hydroxy- can further influence its DNA binding. This hydroxyl group can form hydrogen bonds with the phosphate (B84403) backbone or the functional groups of the DNA bases, thereby increasing the stability of the drug-DNA complex. Studies on similar acridone compounds have demonstrated that such interactions are crucial for their biological activity. The binding affinity of these compounds to DNA can be quantified by the percentage of the drug that binds to DNA. For example, certain N10-substituted acridones have shown high percentages of DNA binding. iajpr.com
| Acridone Derivative | DNA Binding (%) |
| Compound 10 | 89.08 |
| Compound 11 | 90.76 |
| Compound 12 | 97.18 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) provide valuable information about the chemical reactivity, kinetic stability, and electronic properties of a molecule.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. A molecule with a high HOMO energy is a better electron donor, and one with a low LUMO energy is a better electron acceptor. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For 9(10H)-Acridinone, 4-hydroxy-, the distribution of the HOMO and LUMO orbitals would be spread across the aromatic rings. The presence of the electron-donating hydroxyl group and the electron-withdrawing carbonyl group would influence the electron density distribution in these orbitals. Computational studies on related acridine derivatives have shown that the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. This distribution is key to understanding the molecule's charge transfer properties and its interactions with other molecules.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | -0.08657 |
Note: The data in the table is for a different compound and is provided for illustrative purposes of the parameters calculated in FMO analysis.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the surface of the molecule, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Blue regions represent positive electrostatic potential, indicating areas prone to nucleophilic attack, usually around hydrogen atoms attached to electronegative atoms. Green regions correspond to neutral electrostatic potential.
In the case of 9(10H)-Acridinone, 4-hydroxy-, the MEP surface would show a region of high negative potential (red) around the carbonyl oxygen and the oxygen of the hydroxyl group, making these sites favorable for interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group and the N-H group would be expected to have a positive potential (blue), making them susceptible to nucleophilic attack or hydrogen bonding with acceptor atoms. The aromatic rings would likely exhibit a more neutral potential (green). The MEP surface provides a comprehensive picture of the molecule's charge distribution, complementing the insights gained from FMO analysis and helping to explain the intermolecular interactions observed in molecular docking studies.
Biological Activities and Molecular Mechanisms of 9 10h Acridinone, 4 Hydroxy and Its Analogues in Preclinical Research
Antimicrobial Efficacy and Mechanistic Insights
Acridinone (B8587238) derivatives, a class of heterocyclic compounds, have demonstrated a breadth of antimicrobial activities in preclinical studies. Their planar tricyclic structure is considered a key feature contributing to their biological actions. Research has focused on synthesizing and evaluating various analogues to understand their spectrum of activity and mechanisms of action against clinically relevant pathogens.
Analogues of 9(10H)-acridinone have shown significant antibacterial efficacy against Gram-positive bacteria, including strains of Staphylococcus aureus that are resistant to conventional antibiotics, such as Methicillin-resistant Staphylococcus aureus (MRSA). The evaluation of acridone (B373769) and a series of 9-aminoacridine (B1665356) derivatives revealed potent activity against both methicillin-sensitive (MSSA) and methicillin-resistant strains of S. aureus. researchgate.net The minimum inhibitory concentrations (MICs) for these compounds were found to be notably low, indicating strong bactericidal effects. researchgate.net For instance, certain 9-acridinone derivatives have been investigated for their activity against S. aureus, showing varying degrees of inhibition. nih.gov The activity of these compounds underscores their potential as scaffolds for developing new agents to combat challenging Gram-positive infections. nih.gove-repository.org
| Compound/Analogue | Gram-Positive Strain | MIC (µg/mL) | Reference |
| Acridone | Staphylococcus aureus (MSSA) | 64 | researchgate.net |
| Acridone | Staphylococcus aureus (MRSA) | 64 | researchgate.net |
| 9-Aminoacridine Analogue (5c) | Staphylococcus aureus (MSSA) | 8 | researchgate.net |
| 9-Aminoacridine Analogue (5c) | Staphylococcus aureus (MRSA) | 8 | researchgate.net |
| 9-Acridinone Derivative | Staphylococcus aureus | Not Specified | nih.gov |
The efficacy of acridinone analogues extends to Gram-negative bacteria, although the activity can vary depending on the specific substitutions on the acridone core. Studies on newly synthesized 9-aminoacridine derivatives have demonstrated significant antibacterial activity against pathogenic strains such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net The planar structure of these molecules is believed to facilitate interaction with bacterial components. researchgate.net The investigation of 9-oxo and 9-thio acridines has also confirmed their inhibitory effects on E. coli. nih.gov The development of acridone derivatives with modified functional groups has been shown to enhance activity against multidrug-resistant P. aeruginosa, highlighting the chemical tractability and potential of this compound class. nih.gov
| Compound/Analogue | Gram-Negative Strain | MIC (µg/mL) | Reference |
| Acridone | Escherichia coli | 128 | researchgate.net |
| Acridone | Pseudomonas aeruginosa | 128 | researchgate.net |
| 9-Aminoacridine Analogue (5c) | Escherichia coli | 16 | researchgate.net |
| 9-Aminoacridine Analogue (5c) | Pseudomonas aeruginosa | 32 | researchgate.net |
| 9-Acridinone Derivative | Escherichia coli | Not Specified | nih.gov |
In addition to antibacterial properties, acridinone derivatives have been evaluated for their antifungal potential, particularly against the opportunistic yeast Candida albicans. Acridine-based compounds are known to possess antifungal capabilities, and various analogues have been synthesized to explore this activity further. nih.govnih.gov For example, the antifungal activity of 9-oxoacridines has been investigated against C. albicans. nih.gov A selective acridone derivative, designated M14, exhibited growth-inhibitory activity against multiple clinical and reference strains of Candida, with MIC values ranging from 7.81 to 31.25 µg/mL. nih.gov This compound not only inhibited fungal growth but also prevented biofilm formation and reduced the viability of pre-formed biofilms, suggesting a multi-faceted antifungal action. nih.gov
The primary proposed mechanism for the antimicrobial action of acridinone and its analogues is their ability to function as DNA intercalating agents. nih.gov The planar, tricyclic structure of the acridine (B1665455) core allows these molecules to slide between the base pairs of the DNA double helix. nih.gov This intercalation can disrupt crucial cellular processes such as DNA replication and transcription by interfering with enzymes like topoisomerases, ultimately leading to cell death. nih.govnih.govresearchgate.net While DNA intercalation is a well-established hypothesis, some studies suggest that it may not be the sole mechanism responsible for the observed antimicrobial effects. nih.gov Research into 9-oxo and 9-thio acridines indicated that while DNA intercalation could not be directly correlated with their antimicrobial properties, the inhibition of RNA synthesis may be an involved mechanism. nih.gov There is also evidence that some acridine derivatives can alter the integrity of the fungal membrane, though this is not considered the primary mode of action for all analogues. nih.gov
The evaluation of the antimicrobial efficacy of compounds like 9(10H)-Acridinone, 4-hydroxy- and its analogues is predominantly conducted using standardized in vitro susceptibility testing methods. The primary objective of these tests is to determine the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under controlled laboratory conditions. nih.govintegra-biosciences.com
Commonly employed methods for MIC determination include:
Broth Dilution: This technique involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium. nih.gov The dilutions are then inoculated with a standardized suspension of the target microorganism and incubated. The MIC is identified as the lowest concentration in which no visible growth (turbidity) is observed. This can be performed in test tubes (macrodilution) or 96-well plates (microdilution). integra-biosciences.comapec.org
Agar (B569324) Dilution: In this method, the antimicrobial agent is incorporated directly into an agar medium at various concentrations. integra-biosciences.com The surface of the agar is then inoculated with the test organism. Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits microbial growth on the agar surface. integra-biosciences.comnih.gov
Disk Diffusion: This qualitative or semi-quantitative method involves placing paper disks impregnated with a specific concentration of the test compound onto an agar plate that has been uniformly inoculated with the microorganism. apec.org The compound diffuses into the agar, creating a concentration gradient. The susceptibility is assessed by measuring the diameter of the zone of growth inhibition around the disk. nih.govapec.org
These methodologies are crucial for the initial screening and characterization of new antimicrobial agents, providing quantitative data that allows for the comparison of different compounds and informs structure-activity relationship studies. woah.org
Antineoplastic and Cytotoxic Actions in Cellular Models
Derivatives of acridine and acridone are well-documented for their potent cytotoxic and antineoplastic activities, primarily attributed to their role as DNA-targeting agents. researchgate.net The planar structure facilitates the intercalation into DNA, which disrupts the function of essential enzymes like topoisomerases that regulate DNA topology, leading to the impairment of tumor cell operations. researchgate.net
The cytotoxic potential of various acridone analogues has been assessed in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, is a key parameter in these evaluations. For instance, acridine/sulfonamide hybrids have been tested against human hepatic (HepG2), colon (HCT-116), and breast (MCF-7) carcinoma cell lines, with some compounds exhibiting significant anticancer activity with low micromolar IC50 values. nih.gov Similarly, newly synthesized tetracyclic acridones have shown activity against colon (HT29) and breast (MDAMB231) cancer cell lines. nih.gov The results from these cellular models are crucial for identifying promising candidates for further preclinical development.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Acridine/Sulfonamide Hybrid (5b) | HepG2 (Liver) | 8.30 | nih.gov |
| Acridine/Sulfonamide Hybrid (5b) | HCT-116 (Colon) | 5.88 | nih.gov |
| Acridine/Sulfonamide Hybrid (5b) | MCF-7 (Breast) | 8.93 | nih.gov |
| Acridine/Sulfonamide Hybrid (8b) | HepG2 (Liver) | 14.51 | nih.gov |
| Acridine/Sulfonamide Hybrid (8b) | HCT-116 (Colon) | 9.39 | nih.gov |
| Acridine/Sulfonamide Hybrid (8b) | MCF-7 (Breast) | 8.83 | nih.gov |
| Tetracyclic Acridone (7k) | HT29 (Colon) | >100 | nih.gov |
| Tetracyclic Acridone (7k) | MDAMB231 (Breast) | 78.5 | nih.gov |
| Tetracyclic Acridone (7r) | HT29 (Colon) | 65.5 | nih.gov |
| Tetracyclic Acridone (7r) | MDAMB231 (Breast) | >100 | nih.gov |
Cytotoxicity Against Diverse Tumor Cell Lines (e.g., Leukemia, Breast Carcinoma, Colon Adenocarcinoma)
The antitumor potential of 9(10H)-acridinone, 4-hydroxy- and its analogues has been demonstrated across a variety of preclinical cancer models. These compounds exhibit significant cytotoxic effects against a broad spectrum of human tumor cell lines, including those of hematological and solid tumor origin. Research has consistently highlighted the efficacy of acridinone derivatives against leukemia, breast carcinoma, and colon adenocarcinoma cells.
Derivatives of acridinone have shown potent activity against several breast cancer cell lines, such as the estrogen receptor-positive MCF-7 cells and the triple-negative MDA-MB-231 and SK-BR-3 cell lines. nih.gov For instance, a novel series of 9(10H)-acridinone-1,2,3-triazole derivatives were evaluated for their cytotoxic activity, with one of the most potent compounds exhibiting an IC50 value of 11.0 ± 4.8 µM against MCF-7 cells. nih.gov
In the context of leukemia, acridone-based alkaloids like acronycine and glyfoline (B1233050) have been identified as potent inhibitors of human leukemia cell (HL60) growth. bg.ac.rs Furthermore, triazolo acridone derivatives have demonstrated efficacy as anticancer agents against leukemia cell lines. bg.ac.rs The photocytotoxicity of certain propyl-acridine derivatives has also been reported against the murine leukemia L1210 cell line. nih.gov
Colon adenocarcinoma cell lines, such as HT29 and HCT116, have also been shown to be susceptible to the cytotoxic effects of acridinone analogues. bg.ac.rsamanote.com Triazolo acridone derivatives are known to be active against colon adenocarcinoma cell lines. bg.ac.rs The table below summarizes the cytotoxic activity of selected acridinone analogues against various tumor cell lines.
| Compound Class | Cell Line | Cancer Type | Activity (IC50) |
| 9(10H)-acridinone-1,2,3-triazole derivative | MCF-7 | Breast Carcinoma | 11.0 ± 4.8 µM |
| Acridone alkaloids (Acronycine, Glyfoline) | HL-60 | Leukemia | Potent inhibitors |
| Triazolo acridone derivatives | - | Leukemia, Colon Adenocarcinoma | Active |
| Acridone-1,2,4-triazine Conjugates | HCT116 | Colon Adenocarcinoma | Good antiproliferative activity |
| Acridone-1,2,4-triazine Conjugates | Hs578T | Breast Carcinoma | Good antiproliferative activity |
Molecular Mechanisms of Antitumor Action (e.g., DNA Intercalation and Binding, Induction of Apoptosis, Cell Cycle Arrest)
The antitumor effects of 9(10H)-acridinone, 4-hydroxy- and its analogues are attributed to a multi-faceted mechanism of action at the molecular level. These compounds primarily exert their cytotoxic effects through interference with DNA replication and integrity, induction of programmed cell death (apoptosis), and disruption of the normal cell cycle progression.
DNA Intercalation and Binding: A key mechanism of action for acridinone derivatives is their ability to intercalate into the DNA double helix. nih.govresearchgate.netnih.govtum.de The planar structure of the acridinone ring system allows it to insert between the base pairs of DNA, leading to a distortion of the DNA structure. researchgate.net This intercalation interferes with the functions of DNA-dependent enzymes such as DNA polymerases and topoisomerases, ultimately inhibiting DNA replication and transcription. researchgate.net Molecular modeling studies have supported the binding of acridone derivatives to DNA through intercalation, which correlates with their observed cytotoxic effects. mdpi.com The interaction with DNA can be non-covalent, involving ionic, hydrophobic, and van der Waals forces, as well as hydrogen bonds. researchgate.net
Induction of Apoptosis: Acridinone derivatives are potent inducers of apoptosis in cancer cells. nih.govunivie.ac.atcore.ac.uk Treatment with these compounds triggers a cascade of molecular events that lead to controlled cell death. This process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The induction of apoptosis by acridinone analogues can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. plos.org For example, a novel benzimidazole (B57391) acridine derivative was shown to activate both pathways in human colon cancer cells. plos.org The apoptosis-inducing capability of a 9(10H)-acridinone-1,2,3-triazole derivative in MCF-7 breast cancer cells was confirmed through staining methods like acridine orange/ethidium bromide and Annexin V-FITC/propidium iodide. nih.gov
Cell Cycle Arrest: Disruption of the cell cycle is another significant mechanism by which acridinone analogues exert their antitumor effects. These compounds have been shown to cause cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. nih.govnih.govnih.gov A notable effect of imidazoacridinones is the induction of a preferential and complete arrest of cells in the G2 phase of the cell cycle. nih.govnih.gov This G2 block is dependent on both the dose and the duration of treatment and can be irreversible after prolonged exposure. nih.gov
Influence of Metabolic Transformations on Cytotoxic Efficacy (e.g., Role of Cytochrome P450 and UDP-Glucuronosyltransferases)
The cytotoxic efficacy of 9(10H)-acridinone, 4-hydroxy- and its analogues can be significantly influenced by metabolic transformations within the body. The primary enzymes involved in the metabolism of these compounds are the Cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.govnih.govgsu.eduscbt.com
Role of Cytochrome P450: The CYP450 system, particularly the P4503A4 isoenzyme, is involved in the phase I metabolism of many drugs, including some acridinone derivatives. nih.gov Studies have shown that cancer cells with high P4503A4 activity can be more sensitive to certain acridinone analogues, suggesting that metabolic activation by this enzyme can enhance their cytotoxic and pro-apoptotic properties. nih.gov
Role of UDP-Glucuronosyltransferases (UGTs): UGTs are responsible for phase II metabolism, a process called glucuronidation, which involves the conjugation of a glucuronic acid moiety to a substrate to increase its water solubility and facilitate its excretion. nih.govgsu.edu The UGT1A10 isoenzyme has been identified as being responsible for the glucuronidation of some acridinone antitumor agents in cancer cells. nih.gov This metabolic process can have varied effects on the cytotoxicity of the parent compound. In some instances, glucuronidation can lead to a more potent metabolite. For example, the metabolic transformation of the acridinone derivative C-1305 by UGT1A10 has been shown to significantly increase its cytotoxicity. wikipedia.org Conversely, for other analogues like C-1311, glucuronidation in certain cancer cell lines can result in lower cytotoxicity. nih.gov The modulation of UGT activity by acridinone derivatives can also occur through cellular regulatory pathways rather than direct drug-enzyme interactions.
Bioelectrochemical Methods for Evaluating Molecular Interactions in Cellular Systems
Bioelectrochemical methods offer a sensitive and valuable approach for studying the molecular interactions of compounds like 9(10H)-acridinone, 4-hydroxy- and its analogues, particularly their binding to DNA. These techniques can provide insights into the mechanisms of action of electroactive drugs.
Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been employed to investigate the interaction between acridone derivatives and DNA. The basis of these methods lies in the electroactivity of the acridone molecule, which allows for the detection of changes in its electrochemical behavior upon binding to DNA. For instance, the synthesis of a pyridoacridone derivative specifically for electrochemical DNA hybridization sensing has been reported. This derivative demonstrated good electrochemical reversibility and electroactivity at mild potentials, making it suitable for such studies.
The interaction of acridinone derivatives with double-stranded DNA (dsDNA) can be monitored by observing changes in the voltammetric signals of the compound. These changes can indicate the mode of binding, such as intercalation. The use of DNA sensors, for example, those based on polypyrrole modified electrodes, allows for the application of these methods to detect DNA hybridization. The intercalation of acridine compounds between the base pairs of DNA can be quantified, and in some cases, the binding constant can be calculated using these electrochemical approaches in conjunction with other spectral techniques. researchgate.net
Enzyme Inhibition Profiles and Mechanistic Elucidation
Inhibition of Hydrolase Enzymes (e.g., N-Terminal Nucleophile Hydrolases, 20S Proteasome)
The biological activity of acridinone analogues extends to the inhibition of key cellular enzymes, including certain hydrolases. While specific data on the inhibition of N-terminal nucleophile hydrolases by 9(10H)-acridinone, 4-hydroxy- is limited, research has pointed towards the 20S proteasome as a target for some acridine derivatives.
The 20S proteasome is a multicatalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cell cycle regulation, apoptosis, and cellular signaling. Its inhibition is a validated strategy in cancer therapy. Studies have shown that certain tetra-acridine derivatives can inhibit the proteasome in vitro, with IC50 values significantly lower than some reference proteasome inhibitors. nih.gov Importantly, these acridine compounds demonstrated good selectivity for the proteasome when tested against other proteases. nih.gov At least two of these tetra-acridines were also found to maintain their proteasome inhibition activity within a cellular context. nih.gov This dual inhibition of topoisomerase II and the proteasome by tetra-acridines represents a novel approach to potentially overcome tumor resistance. nih.gov
Inhibition of Glycosidases (e.g., α-Glucosidase)
While the inhibitory effects of 9(10H)-acridinone, 4-hydroxy- and its analogues have been documented against various enzymes, there is currently a lack of specific research findings on their direct inhibition of glycosidases such as α-glucosidase.
α-Glucosidase is an enzyme involved in the breakdown of complex carbohydrates into simpler sugars, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Although numerous natural and synthetic compounds have been investigated as α-glucosidase inhibitors, the available scientific literature does not prominently feature acridinone derivatives in this context. Therefore, the potential of 9(10H)-acridinone, 4-hydroxy- and its analogues as α-glucosidase inhibitors remains an area for future investigation.
Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase-Associated RNase H)
The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme in the viral life cycle, possessing both DNA polymerase and ribonuclease H (RNase H) activities. While the DNA polymerase function has been a successful target for many antiretroviral drugs, the RNase H activity, which is essential for the degradation of the viral RNA template during reverse transcription, remains an underexplored target for therapeutic intervention. semanticscholar.orgmdpi.com
A thorough review of the scientific literature reveals a variety of chemical scaffolds that have been investigated for their potential to inhibit the RNase H function of HIV-1 RT. These include hydroxylated tropolones, anthraquinones, and N-hydroxyimides, among others. nih.govnih.govmdpi.com However, there is currently no specific published research detailing the inhibitory activity of 9(10H)-Acridinone, 4-hydroxy- or its close analogues against the HIV-1 reverse transcriptase-associated RNase H enzyme. While acridone derivatives have been noted for other biological activities, their potential interaction with this specific viral enzyme has not been reported in the available preclinical studies. nih.gov
Inhibition of Coagulation Factors
The blood coagulation cascade is a complex series of enzymatic reactions involving numerous coagulation factors that lead to the formation of a stable fibrin (B1330869) clot. nih.gov This process is tightly regulated, and its inhibition is a key therapeutic strategy for the prevention and treatment of thrombotic disorders. openanesthesia.org
Despite the broad range of biological activities investigated for acridone-based compounds, a comprehensive search of preclinical research has not yielded any studies demonstrating the inhibition of coagulation factors by 9(10H)-Acridinone, 4-hydroxy- or its analogues. The current body of scientific literature on acridone derivatives does not include investigations into their effects on the intrinsic, extrinsic, or common pathways of the coagulation cascade. nih.govassaygenie.com Therefore, the potential for this class of compounds to act as anticoagulants remains uninvestigated.
Classification of Inhibition Mechanisms (e.g., Reversible vs. Irreversible, Allosteric Effects)
The mechanism by which a compound inhibits an enzyme is fundamental to its pharmacological profile. Inhibition can be broadly classified as reversible, where the inhibitor's binding to the enzyme is non-covalent and can be reversed, or irreversible, where a covalent bond is formed, permanently inactivating the enzyme. Reversible inhibition is further subdivided into competitive, noncompetitive, and uncompetitive mechanisms, which can be distinguished through kinetic studies. rsc.org Allosteric inhibition, another form of reversible inhibition, involves the inhibitor binding to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its activity. rsc.org
While various acridone derivatives have been identified as inhibitors of different enzymes, such as protein kinases, detailed biochemical and kinetic studies to classify the specific inhibition mechanism of 9(10H)-Acridinone, 4-hydroxy- are not available in the current scientific literature. acs.orgresearchgate.net Preclinical research on acridone analogues has primarily focused on determining their inhibitory concentrations (e.g., IC50 values) rather than elucidating the precise nature of the enzyme-inhibitor interaction at a kinetic level. Consequently, it is not possible to definitively classify the inhibition mechanism of 9(10H)-Acridinone, 4-hydroxy- or its analogues as reversible, irreversible, or allosteric based on the existing data.
Antiviral Properties and Action Mechanisms
Inhibition of HIV-1 Replication and Expression
While direct studies on 9(10H)-Acridinone, 4-hydroxy- are limited, research on closely related acridone derivatives has demonstrated selective inhibition of HIV-1 replication. One such analogue, 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one, has been shown to suppress the expression of HIV-1 induced by tumor necrosis factor-alpha (TNF-α) in latently infected cell lines.
The mechanism of action for these acridone derivatives appears to be at the transcriptional level. It is suggested that these compounds may inhibit protein kinase C (PKC), a cellular enzyme that plays a role in the activation of nuclear factor kappa B (NF-κB). By moderately inhibiting the activation of NF-κB, these acridone analogues can suppress the transcription of HIV-1 genes driven by the viral long terminal repeat (LTR). This leads to a reduction in viral replication in both acutely and chronically infected cells.
Antiparasitic Activity (e.g., Trypanocidal Effects)
Acridone alkaloids, isolated from natural sources such as the plant Swinglea glutinosa, have demonstrated notable in vitro activity against various parasites, including those responsible for trypanosomiasis. osti.gov Several acridone derivatives have been evaluated for their effects against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis.
The trypanocidal activity of these compounds appears to be influenced by their specific chemical structures. For example, in a study of eleven acridone alkaloids, five showed significant activity against T. b. rhodesiense with IC50 values below 10 µM. osti.gov The structure-activity relationship of these compounds suggests that the substitution pattern on the acridone core is a key determinant of their antiparasitic potency. While the precise molecular targets for the trypanocidal action of these acridone alkaloids have not been fully elucidated, their activity highlights the potential of the acridone scaffold in the development of new antiparasitic agents. researchgate.netosti.gov
| Number of Active Compounds | Target Organism | Potency Range (IC50) |
|---|---|---|
| 5 | Trypanosoma brucei rhodesiense | < 10 µM |
Anti-inflammatory Potential and Associated Molecular Pathways
The anti-inflammatory properties of acridone derivatives have been a subject of significant interest in preclinical research. While direct studies on 9(10H)-Acridinone, 4-hydroxy- are limited, the broader class of acridine and acridone analogues has demonstrated notable anti-inflammatory effects, suggesting a potential mechanism of action for the 4-hydroxy derivative. The anti-inflammatory activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
A central mechanism implicated in the anti-inflammatory effects of acridone analogues is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govmdpi.com In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.gov Certain acridone analogues have been shown to suppress the activation of NF-κB, thereby downregulating the production of inflammatory mediators. nih.gov
The inhibition of the NF-κB pathway by acridone analogues can lead to a reduction in the levels of several key inflammatory molecules. For instance, preclinical studies on various acridine derivatives have demonstrated their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are potent pro-inflammatory cytokines. nih.govnih.gov Furthermore, the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, is also regulated by NF-κB, and its inhibition has been observed with some acridone derivatives. nih.gov
The anti-inflammatory effects of acridine derivatives have been observed in various preclinical models. For example, studies on 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives have shown their capacity to inhibit the degranulation of mast cells and the secretion of lysosomal enzymes from neutrophils. nih.gov Moreover, these compounds were found to be effective inhibitors of TNF-α production in macrophage-like and microglial cell lines. nih.gov Although specific data for 9(10H)-Acridinone, 4-hydroxy- is not available, the presence of the acridone core suggests that it may share similar anti-inflammatory properties through the modulation of the NF-κB pathway and other related inflammatory cascades.
Table 1: Preclinical Anti-inflammatory Activity of Selected Acridine Analogues
| Compound/Analogue | Model/Assay | Key Findings | Potential Molecular Pathway |
|---|---|---|---|
| 9-Anilinoacridine derivatives | Rat peritoneal mast cell degranulation | Inhibition of degranulation with IC50 values of 16-21 µM. nih.gov | Suppression of mast cell activation. nih.gov |
| 9-Phenoxyacridine derivatives | Neutrophil lysosomal enzyme secretion | Potent inhibition of β-glucuronidase secretion. nih.gov | Inhibition of neutrophil activation. nih.gov |
| Acridine derivatives | RAW 264.7 macrophage-like cells | Efficacious inhibition of TNF-α production. nih.gov | Modulation of macrophage inflammatory response. nih.gov |
| Acridine analogues | LPS-stimulated RAW264.7 cells | Inhibition of NO release and NF-κB activation. nih.gov | Inhibition of the NF-κB signaling pathway. nih.gov |
Antioxidant Mechanisms and Radical Scavenging Activity
The antioxidant properties of phenolic compounds are well-documented, and the presence of a hydroxyl group on the acridone scaffold suggests that 9(10H)-Acridinone, 4-hydroxy- likely possesses antioxidant capabilities. The primary mechanism by which phenolic compounds exert their antioxidant effects is through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the damaging chain reactions initiated by these reactive species. nih.gov
The radical scavenging activity of hydroxylated acridones is influenced by the number and position of the hydroxyl groups on the aromatic rings. mdpi.com The 4-hydroxy substitution on the acridinone structure is expected to contribute to its antioxidant potential. The mechanism of radical scavenging by phenolic compounds can be complex, involving processes beyond simple hydrogen or electron transfer. nih.gov Theoretical studies on phenolic compounds have shown a correlation between their antioxidant activity and parameters such as the O-H bond dissociation energy (BDE), ionization potential, and the stability of the resulting phenoxyl radical. nih.govresearchgate.net A lower BDE facilitates the donation of a hydrogen atom, thus enhancing the radical scavenging capacity.
In addition to direct radical scavenging, antioxidants can also exert their effects by modulating the activity of endogenous antioxidant enzymes. These enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the body's primary defense against oxidative stress. nih.gov SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and oxygen, while CAT and GPx are involved in the detoxification of hydrogen peroxide. It is plausible that 9(10H)-Acridinone, 4-hydroxy-, like other phenolic antioxidants, could influence the expression or activity of these enzymes, although specific preclinical studies are needed to confirm this.
Table 2: Common In Vitro Assays for Antioxidant Activity Evaluation
| Assay | Principle | Endpoint Measurement |
|---|---|---|
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. researchgate.net | Decrease in absorbance at a specific wavelength as the purple DPPH is reduced to a yellow-colored product. researchgate.net |
| ABTS Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. researchgate.netnih.gov | Decolorization of the blue-green ABTS radical cation solution, measured as a decrease in absorbance. researchgate.net |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. h-brs.de | Formation of a blue-colored ferrous-TPTZ complex, measured by an increase in absorbance. h-brs.de |
Photophysical Properties and Advanced Material Applications of 9 10h Acridinone, 4 Hydroxy and Its Derivatives
Intrinsic Fluorescence Characteristics
The fluorescence of 4-hydroxy-9(10H)-acridinone is governed by the electronic interplay between the electron-donating hydroxyl group and the electron-accepting acridinone (B8587238) core. This inherent donor-acceptor character is fundamental to its photophysical behavior. Derivatives of the acridinone family are noted for their striking photophysical properties, including good quantum yields and stability. researchgate.net
The electronic absorption and emission spectra of acridinone derivatives are characterized by broad bands, indicative of transitions between various vibrational levels of the electronic states. The parent 9(10H)-acridinone absorbs in the ultraviolet and near-visible regions, with a primary absorption peak around 250 nm and other bands extending towards 400 nm. photochemcad.comnist.gov The emission spectrum is typically found in the blue-green region of the visible spectrum. For instance, certain coumarin-fused dihydropyridine derivatives of acridinone exhibit fluorescence emission at approximately 440 nm, resulting in a strong blue fluorescence. rsc.org
The presence of the 4-hydroxy substituent generally induces a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted acridinone. This is due to the electron-donating nature of the hydroxyl group, which extends the π-conjugation of the chromophore and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, a study on N-substituted 2-methoxy-9-acridones showed that upon pH increase, a broad emission band with maxima at 407 and 426 nm appeared. researchgate.net Similarly, other acridine (B1665455) derivatives have shown emission spectra in the 420-600 nm range. researchgate.net
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It represents the ratio of photons emitted to photons absorbed. Acridinone derivatives are known for their favorable quantum yields. The parent acridinone has a reported quantum yield of 0.42 in ethanol (B145695). photochemcad.com The introduction of substituents can significantly alter this value. For example, a bisacridono-crown ether was found to have a quantum yield of 0.39 in acetonitrile, similar to the parent acridone (B373769). researchgate.net
Research on various derivatives has shown a wide range of quantum yields, highlighting the tunability of this property. Some derivatives exhibit moderate to high quantum yields, making them suitable for applications requiring bright fluorescence.
Table 1: Photophysical Properties of Selected Acridinone Derivatives
| Compound/Derivative | Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Solvent/Conditions |
|---|---|---|---|
| 9(10H)-Acridinone | 0.42 photochemcad.com | --- | Ethanol |
| Bisacridono-crown ether | 0.39 researchgate.net | --- | Acetonitrile |
| Coumarin fused dihydropyridine derivative (4e, p-methyl substituted) | 0.83 rsc.org | --- | --- |
| Coumarin fused dihydropyridine derivative (4d, 3-Cl substituted) | 0.60 rsc.org | --- | --- |
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Acridone derivatives often exhibit relatively long fluorescence lifetimes, which can be advantageous in applications like time-resolved fluorescence imaging. Lifetimes for some acridine derivatives have been measured in the range of several nanoseconds. nih.gov
Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a crucial attribute for practical applications. Acridinone-based fluorophores are generally regarded as having good photostability. rsc.org This robustness is essential for their use in fluorescent probes and organic light-emitting diodes (OLEDs). The intrinsic photostability characteristics of new compounds are typically evaluated to ensure that light exposure does not lead to unacceptable changes. europa.eu
The fluorescence of 4-hydroxy-9(10H)-acridinone is highly sensitive to its local environment.
pH Sensitivity: The presence of the acidic 4-hydroxy group and the weakly basic nitrogen atom (N-10) in the acridinone ring makes the molecule's electronic structure and, consequently, its fluorescence properties, dependent on the pH of the medium. researchgate.net In acidic solutions, the nitrogen atom can be protonated, while in basic solutions, the hydroxyl group can be deprotonated. These changes in protonation state alter the intramolecular charge distribution and the energy levels of the molecule, leading to shifts in the excitation and emission wavelengths and changes in fluorescence intensity.
Solvent Polarity (Solvatochromism): Acridone derivatives often exhibit marked solvatochromism, where the position of the emission maximum shifts with the polarity of the solvent. researchgate.net This phenomenon is typically associated with a significant change in the dipole moment of the molecule upon excitation, a hallmark of intramolecular charge transfer (ICT) states.
The Stokes shift is the difference in energy (or wavelength) between the positions of the absorption and emission maxima. Acridinone derivatives are frequently characterized by a large Stokes shift. researchgate.net For example, an outstandingly high Stokes shift of 187 nm was observed for a bisacridono-host compound. researchgate.net
The origin of the large Stokes shift in these molecules is multifactorial:
Vibrational Relaxation: After excitation to a higher electronic state, the molecule rapidly relaxes to the lowest vibrational level of that excited state through non-radiative vibrational relaxation before fluorescence occurs.
Solvent Reorganization: In polar solvents, the solvent molecules reorient themselves around the excited-state dipole of the fluorophore, which is often different from its ground-state dipole. This reorganization lowers the energy of the excited state, contributing to a red-shifted emission.
Structural Reorganization: The geometry of the molecule can differ between the ground and excited states. The redistribution of electron density upon excitation can lead to changes in bond lengths and angles, a process that consumes energy and contributes to the Stokes shift. In the case of 4-hydroxy-9(10H)-acridinone, this can be coupled with excited-state intramolecular proton transfer (ESIPT) or intramolecular charge transfer (ICT).
Excited-State Dynamics and Relaxation Processes
Upon absorption of a photon, the 4-hydroxy-9(10H)-acridinone molecule enters an excited state, from which it can return to the ground state through several competing relaxation pathways. The dynamics of these processes are key to understanding its photophysical properties.
A defining feature of the excited-state dynamics of many acridinone derivatives is the occurrence of Intramolecular Charge Transfer (ICT). In the 4-hydroxy-9(10H)-acridinone structure, the acridinone core, particularly the carbonyl group (C=O), acts as an electron acceptor. The hydroxyl (-OH) group at the 4-position and the ring nitrogen (-NH-) function as electron-donating moieties.
Upon photoexcitation, there is a significant redistribution of electron density from the donor groups to the acceptor core. This process creates a highly polar excited state, known as the ICT state. The formation of this ICT state is a key relaxation process and is responsible for many of the observed photophysical characteristics:
Large Stokes Shift: The ICT state is significantly lower in energy than the initially formed locally excited (LE) state, leading to a large energy gap between absorption and emission.
Solvatochromism: The highly polar nature of the ICT state means its energy is strongly influenced by the polarity of the surrounding solvent. In more polar solvents, the ICT state is stabilized to a greater extent, resulting in a more pronounced red-shift of the fluorescence emission.
Dual Fluorescence: In some cases, both the LE and ICT states can be emissive, leading to the observation of dual fluorescence bands.
Studies on related donor-acceptor systems based on acridinone have confirmed the profound impact of ICT on their photophysical properties, leading to bright, solvatochromic charge-transfer emissions. nih.gov The complex fluorescence observed in some 9-aminoacridine (B1665356) derivatives has also been ascribed to an excited-state intramolecular charge transfer (ESICT) process. nih.gov
Solvate Relaxation Processes in Different Media
The photophysical properties of fluorescent molecules like 9(10H)-Acridinone, 4-hydroxy- are intricately linked to their surrounding solvent environment. The phenomenon of solvate relaxation, where solvent molecules reorient themselves around a fluorophore in its excited state, can significantly influence the emission characteristics. This reorientation is dictated by the polarity and hydrogen-bonding capabilities of the solvent, as well as the electronic distribution of the fluorophore in its ground and excited states.
For 9(10H)-Acridinone, 4-hydroxy-, the presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting carbonyl group suggests a strong sensitivity to solvent polarity and hydrogen-bonding interactions. In nonpolar, aprotic solvents, it is anticipated that the emission spectrum would be minimally shifted relative to the absorption spectrum. However, in polar solvents, and particularly in protic solvents, significant solvatochromic shifts are expected.
Upon excitation, the dipole moment of the 4-hydroxy-acridinone molecule is likely to increase, leading to a more stabilized excited state in polar solvents. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission. In protic solvents, this effect is further enhanced by the formation of hydrogen bonds between the solvent and the hydroxyl and carbonyl groups of the fluorophore. This specific solute-solvent interaction provides an additional stabilization of the excited state, leading to even larger Stokes shifts.
The extent of these solvatochromic shifts can be correlated with solvent polarity scales, such as the Lippert-Mataga plot, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. The study of these solvent-dependent spectral shifts provides valuable insights into the electronic structure and excited-state properties of 9(10H)-Acridinone, 4-hydroxy-.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Expected Absorption Max (λ_abs, nm) | Expected Emission Max (λ_em, nm) | Expected Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | 1.427 | ~400 | ~450 | ~2700 |
| Dioxane | 2.21 | 1.422 | ~405 | ~465 | ~3100 |
| Chloroform | 4.81 | 1.446 | ~410 | ~480 | ~3600 |
| Acetonitrile | 37.5 | 1.344 | ~415 | ~500 | ~4300 |
| Methanol | 32.7 | 1.329 | ~420 | ~520 | ~4900 |
| Water | 80.1 | 1.333 | ~425 | ~540 | ~5500 |
Note: The data in this table are hypothetical and intended for illustrative purposes to demonstrate the expected solvatochromic trends for 9(10H)-Acridinone, 4-hydroxy- based on the behavior of structurally similar compounds.
Intersystem Crossing (ISC) and Singlet Oxygen Sensitization
Following photoexcitation, a molecule in its excited singlet state (S₁) can return to the ground state (S₀) via fluorescence or non-radiative decay. Alternatively, it can undergo intersystem crossing (ISC) to a triplet state (T₁). The efficiency of this process is governed by the spin-orbit coupling between the S₁ and T₁ states and the energy gap between them (ΔE(S₁-T₁)). For many organic molecules, ISC is a relatively slow process. However, the presence of heteroatoms and certain structural motifs can enhance the rate of ISC.
Acridone derivatives, containing both nitrogen and oxygen heteroatoms, have the potential for efficient ISC. The rate of intersystem crossing in these systems can be influenced by substituents on the acridone core. The 4-hydroxy group in 9(10H)-Acridinone, 4-hydroxy- can modulate the electronic properties of the molecule, which in turn can affect the S₁-T₁ energy gap and the spin-orbit coupling. It is plausible that the hydroxyl group, through its electron-donating character, could influence the nature of the lowest excited singlet and triplet states, thereby altering the ISC efficiency.
Once populated, the triplet state of a photosensitizer can transfer its energy to molecular oxygen (³O₂), which is in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂). The efficiency of this process is described by the singlet oxygen quantum yield (ΦΔ). A high ISC efficiency is a prerequisite for a high singlet oxygen quantum yield. Therefore, 9(10H)-Acridinone, 4-hydroxy- and its derivatives could potentially act as efficient photosensitizers for the generation of singlet oxygen, with applications in photodynamic therapy and photooxidation reactions. The actual singlet oxygen quantum yield would depend on the triplet state lifetime and the efficiency of energy transfer to molecular oxygen.
| Compound | ISC Rate (k_ISC, s⁻¹) | Triplet State Lifetime (τ_T, µs) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Benzophenone | ~1 x 10¹¹ | ~5 | 0.2-0.4 |
| Acridone | ~1 x 10⁸ | ~50 | ~0.5 |
| Rose Bengal | ~1 x 10⁹ | ~10 | ~0.75 |
| 9(10H)-Acridinone, 4-hydroxy- (Predicted) | 10⁷ - 10⁹ | 10 - 100 | 0.4 - 0.7 |
Note: The data for 9(10H)-Acridinone, 4-hydroxy- are predicted based on the properties of the acridone scaffold and related photosensitizers. Experimental verification is required.
Photoionization Pathways
Photoionization is a process where a molecule absorbs one or more photons, leading to the ejection of an electron and the formation of a radical cation. This process can occur through several pathways, including direct single-photon ionization if the photon energy exceeds the ionization potential of the molecule, or through multi-photon absorption, particularly with high-intensity laser light. For many organic molecules in solution, photoionization can also proceed via photoinduced electron transfer from the excited molecule to a suitable electron acceptor.
For 9(10H)-Acridinone, 4-hydroxy-, the aromatic and heteroatomic nature of the acridone core, combined with the electron-donating hydroxyl group, influences its ionization potential. The presence of the hydroxyl group is expected to lower the ionization potential compared to the parent acridone molecule, potentially making it more susceptible to photoionization.
In the absence of an external electron acceptor, photoionization of 4-hydroxy-acridinone in polar solvents could occur via a two-photon absorption process. The first photon would populate an excited singlet state, and a second photon would provide the additional energy required to eject an electron into the solvent, forming a solvated electron and the radical cation of the fluorophore.
Alternatively, in the presence of an electron acceptor, photoinduced electron transfer can be a significant deactivation pathway for the excited state. Upon excitation, 9(10H)-Acridinone, 4-hydroxy- can donate an electron to a nearby acceptor molecule, resulting in the formation of a radical ion pair. The efficiency of this process depends on the redox potentials of the donor and acceptor and the distance between them.
The study of these photoionization pathways is crucial for understanding the photostability of the dye and for its potential applications in areas such as photoredox catalysis and solar energy conversion.
Applications in Optical Sensing and Fluorescent Probing
Saccharide Sensing Mechanisms
The detection of saccharides is of great importance in various fields, including clinical diagnostics and biotechnology. Fluorescent chemosensors offer a sensitive and non-invasive approach for saccharide detection. A common strategy for designing such sensors involves the use of a boronic acid recognition unit coupled to a fluorophore. Boronic acids can reversibly bind to the cis-diol moieties present in many saccharides, and this binding event can be transduced into a change in the fluorescence signal.
While there are no direct reports on the use of 9(10H)-Acridinone, 4-hydroxy- as a saccharide sensor, its structure is amenable to modification for this purpose. The 4-hydroxy group provides a convenient handle for the introduction of a boronic acid functionality. For instance, a phenylboronic acid group could be attached to the acridone scaffold via an ether or ester linkage at the 4-position.
The proposed sensing mechanism would involve the binding of a saccharide to the boronic acid moiety. This interaction would alter the electronic properties of the boronic acid, which in turn would modulate the photophysical properties of the acridone fluorophore. This modulation could occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET), leading to either fluorescence quenching ("turn-off" sensing) or enhancement ("turn-on" sensing). The selectivity of such a sensor for different saccharides could be tuned by modifying the structure of the boronic acid receptor and the linker connecting it to the acridone fluorophore.
| Analyte | Expected Fluorescence Response | Potential Sensing Mechanism |
| Glucose | Fluorescence Quenching | PET |
| Fructose | Stronger Fluorescence Quenching | PET |
| Mannose | Moderate Fluorescence Quenching | PET |
| Galactose | Moderate Fluorescence Quenching | PET |
Note: This table presents a hypothetical scenario for a boronic acid-functionalized 4-hydroxy-acridinone sensor, illustrating the potential for differential sensing of various saccharides.
pH and Metal Ion Sensing Capabilities
The fluorescence of 9(10H)-Acridinone, 4-hydroxy- is expected to be sensitive to changes in pH due to the presence of the acidic hydroxyl group. In acidic to neutral media, the hydroxyl group is protonated, and the molecule exhibits its characteristic fluorescence. As the pH increases into the alkaline range, the hydroxyl group can be deprotonated to form a phenolate anion. This deprotonation would significantly alter the electronic structure of the molecule, leading to a substantial change in its absorption and emission spectra. This pH-dependent fluorescence makes 4-hydroxy-acridinone a potential candidate for use as a fluorescent pH indicator.
Furthermore, the 4-hydroxy group in proximity to the carbonyl group at the 9-position creates a potential bidentate chelation site for metal ions. The binding of certain metal ions to this site could lead to a change in the fluorescence of the acridone core. This change could be a result of several factors, including the chelation-enhanced fluorescence (CHEF) effect, where the rigidity of the molecule is increased upon metal binding, reducing non-radiative decay pathways. Alternatively, the binding of paramagnetic metal ions could lead to fluorescence quenching through energy or electron transfer processes. The selectivity of such a sensor for different metal ions would depend on the size, charge, and coordination preferences of the metal ion, as well as the geometry of the binding pocket.
| Condition | Expected Fluorescence Change | Underlying Mechanism |
| pH 3-7 | Stable Fluorescence | Protonated hydroxyl group |
| pH > 8 | Bathochromic shift and/or quenching | Deprotonation to form phenolate |
| Addition of Al³⁺ | Fluorescence Enhancement | CHEF |
| Addition of Fe³⁺ | Fluorescence Quenching | Electron or energy transfer |
| Addition of Cu²⁺ | Fluorescence Quenching | Electron or energy transfer |
Note: The responses in this table are predictive and based on the known behavior of similar hydroxy-aromatic chemosensors. Experimental validation is necessary.
Fluorescent Probes for Cellular Imaging and Biological Systems
Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes within living cells. The acridone scaffold is a promising platform for the development of such probes due to its favorable photophysical properties, including high fluorescence quantum yields and good photostability. The introduction of a hydroxyl group at the 4-position of the acridone ring in 9(10H)-Acridinone, 4-hydroxy- can further enhance its utility as a biological probe.
The 4-hydroxy group can serve multiple purposes. Firstly, it can improve the water solubility and biocompatibility of the probe. Secondly, its sensitivity to the local microenvironment (solvatochromism) could be exploited to report on changes in polarity within different cellular compartments. For instance, the probe might exhibit different emission wavelengths in the hydrophobic environment of a lipid droplet compared to the aqueous cytoplasm.
Moreover, the 4-hydroxy group provides a reactive site for conjugation to biomolecules or targeting ligands. By attaching a specific targeting moiety, the 4-hydroxy-acridinone fluorophore can be directed to a particular organelle or protein of interest, enabling targeted cellular imaging. For example, conjugation to a peptide sequence could allow for the specific labeling of mitochondria or the nucleus. The development of such targeted probes based on the 4-hydroxy-acridinone scaffold holds significant promise for advancing our understanding of cellular function and for applications in disease diagnosis. nih.gov Recent studies have shown the potential of acridone derivatives in tracking lipid droplets and in cancer diagnosis, highlighting the versatility of this chemical scaffold in biological imaging. nih.gov
| Property | Advantage for Cellular Imaging |
| High Fluorescence Quantum Yield | Bright signal for sensitive detection |
| Good Photostability | Allows for prolonged imaging without signal degradation |
| Solvatochromism | Ability to probe the polarity of different cellular microenvironments |
| Hydroxyl Group | Improves water solubility and provides a site for bioconjugation |
| Potential for Targeting | Enables specific labeling of organelles or biomolecules |
Potential in Advanced Optical and Electronic Materials
Derivatives of the 9(10H)-acridinone scaffold are being extensively researched for their utility in a variety of advanced material applications. Their unique electronic and photophysical characteristics make them prime candidates for components in organic electronics, solar energy conversion, photomedicine, and laser systems.
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
The development of high-efficiency organic light-emitting diodes (OLEDs) relies on materials that can effectively convert electrical energy into light. Acridone derivatives have emerged as exceptional emitters, particularly for Thermally Activated Delayed Fluorescence (TADF) OLEDs. TADF materials can harvest both singlet and triplet excitons to produce light, enabling internal quantum efficiencies of up to 100%. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is a key feature of many acridone-based donor-acceptor molecules.
Researchers have designed numerous TADF emitters by coupling an acridan or spiroacridan donor with various acceptor moieties. For instance, the combination of a spiroacridan donor with a 5-fluoroquinazoline acceptor in the emitter 4SpAc5FQN resulted in a small ΔEST of 0.07 eV. An OLED device using this material achieved an outstanding maximum external quantum efficiency (EQE) of 22.1% with green light emission at 536 nm. Similarly, the emitter 4Ac35CzPy , which features an acridan-pyrimidine-carbazole structure, also showed strong TADF characteristics with a ΔEST of 0.15 eV. An OLED incorporating this material reached a maximum EQE of 21.2% with greenish-blue emission.
The performance of these materials underscores the potential of the acridone core in creating highly efficient and color-tunable emitters for next-generation displays and solid-state lighting.
Table 1: Performance of Selected Acridone Derivatives in TADF OLEDs
| Compound | Donor Moiety | Acceptor Moiety | ΔEST (eV) | Emission Color | Max. EQE (%) |
|---|---|---|---|---|---|
| 4SpAc5FQN | Spiroacridan | 5-Fluoroquinazoline | 0.07 | Green (536 nm) | 22.1% |
| 4Ac35CzPy | Acridan | Pyrimidine-Carbazole | 0.15 | Greenish-Blue (494 nm) | 21.2% |
| 3NPMAF | Spiro-[acridine-9,9′-fluorene] | 2,6-dipyridylpyrimidine | N/A | Deep-Blue to Sky-Blue | 24.9% |
Photovoltaic Cells
In the field of renewable energy, acridone derivatives are being explored as key components in perovskite solar cells (PSCs), which are a promising photovoltaic technology. These derivatives are primarily used as hole-transporting materials (HTMs), which are responsible for efficiently extracting positive charge carriers (holes) from the light-absorbing perovskite layer and transporting them to the electrode.
A notable example is a low band gap small molecule HTM based on a quinolizino acridine derivative. When incorporated into a CH3NH3PbI3-based PSC, this colored compound acted as an effective p-type HTM, contributing to a power conversion efficiency (PCE) of 12.8% under standard illumination. This performance was superior to that of the well-known HTM spiro-MeOTAD under the same conditions.
More recently, asymmetrically substituted 10H,10′H‐9,9′‐spirobi[acridine] derivatives have shown even greater promise. The derivative BSA50 , which incorporates rigid 3,6‐dimethoxy‐9H‐carbazole moieties, was used as an HTM in a PSC, boosting the PCE to an impressive 22.65%. A solar module constructed using the BSA50 HTM also exhibited a high PCE of 21.35%. The success of these compounds highlights the potential of molecularly engineered acridone derivatives to enhance the efficiency and stability of next-generation solar cells.
Table 2: Performance of Acridone Derivatives in Perovskite Solar Cells
| Compound | Role | Perovskite Type | Power Conversion Efficiency (PCE) |
|---|---|---|---|
| Quinolizino acridine derivative | HTM | CH3NH3PbI3 | 12.8% |
| BSA50 (Spirobi[acridine] derivative) | HTM | Not Specified | 22.65% |
Hole Transport Materials
The function of acridone derivatives as hole transport materials (HTMs) is critical to their application in both OLEDs and photovoltaic cells. An ideal HTM should possess high hole mobility, appropriate energy levels to facilitate charge transfer from the adjacent layer, and good thermal and morphological stability.
The 10H,10′H‐9,9′‐spirobi[acridine] core has proven to be an excellent foundation for designing high-performance HTMs. In a comparative study, two derivatives, BSA50 and BSA51 , were synthesized and evaluated. Experimental and theoretical studies revealed that the presence of rigid 3,6‐dimethoxy‐9H‐carbazole units in BSA50 led to improved hole mobility and a higher work function compared to the bis(4‐methoxyphenyl)amine units in BSA51. This enhancement in electronic properties facilitated more efficient interfacial hole transportation from the perovskite layer to the HTM. As a result, PSCs based on BSA50 demonstrated superior performance, including higher open-circuit voltage and fill factor, leading to a PCE of 22.65%, which is comparable to devices using the state-of-the-art HTM spiro-OMeTAD. Furthermore, unencapsulated devices using BSA50 showed superior long-term stability, retaining nearly 90% of their initial efficiency after 1000 hours of operation.
Role as Photosensitizers in Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive medical treatment that uses a photosensitizer, light, and oxygen to destroy diseased cells, including cancer. The photosensitizer, upon activation by a specific wavelength of light, transfers its energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), a cytotoxic agent that induces cell death.
Acridine and acridone derivatives have been identified as potent photosensitizers. Acridine Orange (AO) , for example, has been shown to selectively accumulate in the acidic lysosomes of cancer cells. Upon illumination, it generates reactive oxygen species that damage the lysosomal membrane, leading to the release of enzymes and protons that trigger apoptosis. This targeted mechanism makes AO a promising agent for PDT of musculoskeletal sarcomas and glioblastoma.
The efficiency of a photosensitizer is often measured by its singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of singlet oxygen. The parent molecule, acridine , exhibits a very high ΦΔ of nearly 1.00. A recently developed thio-acridone derivative, SACD , also demonstrates excellent photosensitizing capabilities with a ΦΔ of 0.93. Furthermore, an acridone-based metal-organic framework (Zn-AcTA ) has been developed as a heterogeneous photosensitizer that efficiently generates singlet oxygen for photocatalytic oxidations. These findings confirm the significant potential of the acridone scaffold in designing new and effective agents for photodynamic therapy.
Table 3: Singlet Oxygen Quantum Yields of Acridine-Based Photosensitizers
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|
| Acridine | ~1.00 |
| SACD (Thio-acridone) | 0.93 |
Laser Dye Applications
Laser dyes are organic compounds used as the gain medium in dye lasers. These lasers are valued for their ability to produce tunable, or wavelength-selectable, laser light. Key characteristics of an effective laser dye include a strong absorption band, a high fluorescence quantum yield, a large Stokes shift, and good photostability.
The acridone family of compounds possesses the requisite photophysical properties for such applications. Specifically, acridin-1,8-dione derivatives have been extensively utilized as laser dyes. Their rigid, conjugated structure leads to intense absorption and emission in the visible spectrum. The neutral form of an acridinedione dye can absorb light around 400 nm and emit at approximately 463 nm. By modifying the chemical environment, such as pH, the absorption and emission properties can be tuned. For instance, in a basic solution, the deprotonated form absorbs at 470 nm and emits at 525 nm, demonstrating the potential for wavelength tuning. The inherent high fluorescence and stability of the acridone core make its derivatives promising candidates for use in tunable laser systems.
Future Research Directions and Translational Perspectives for 9 10h Acridinone, 4 Hydroxy
Development of Novel and Efficient Synthetic Routes
While general methods for synthesizing the acridone (B373769) core, such as the self-condensation of N-phenylanthranilic acid, are established, future research must focus on developing more modular, efficient, and sustainable routes specifically for 4-hydroxy-acridinone and its analogues. researchgate.net
Key areas for exploration include:
Modular Strategies: Developing flexible, multi-step synthetic strategies that allow for the late-stage introduction of diversity would be highly beneficial. A modular approach, such as the three-step synthesis used for other acridone alkaloids involving condensation followed by regioselective annulation, could be adapted. acs.orgnih.gov This would enable the rapid generation of a library of 4-hydroxy-acridinone derivatives with varied substituents for structure-activity relationship (SAR) studies.
Catalyst-Mediated Reactions: Investigating transition-metal-catalyzed cross-coupling and C-H activation reactions could provide more direct and atom-economical routes. researchgate.net For instance, palladium-mediated ortho-C-H bond activation has been used to create 4-arylated/alkylated 9(10H)-acridinones, a strategy that could be explored for building complexity around the 4-hydroxy-acridinone core. researchgate.net
Green Chemistry Approaches: Future synthetic developments should prioritize sustainability. This includes using greener solvents, developing microwave-assisted thermal cyclizations to reduce reaction times, and exploring multi-component reactions that generate molecular complexity in a single step. nih.gov
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Modular Synthesis | Allows for rapid library generation; flexible for SAR studies. | Adapting existing multi-step alkaloid syntheses for the 4-hydroxy scaffold. nih.gov |
| C-H Activation | High atom economy; direct functionalization of the core structure. | Exploring palladium or other metal catalysts for regioselective functionalization. researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times; improved yields. | Optimization of microwave parameters for cyclization and aromatization steps. nih.gov |
| Multi-Component Reactions | High efficiency; builds complexity in a single pot. | Designing novel three-component reactions involving chalcones, anilines, and β-ketoesters to build the acridone core. nih.gov |
Deeper Elucidation of Complex Biological Mechanisms at the Molecular Level
Acridone derivatives are known to exert their biological effects through various mechanisms, including DNA intercalation and enzyme inhibition. mdpi.comnih.gov However, the specific molecular targets and pathways modulated by 9(10H)-Acridinone, 4-hydroxy- remain largely unknown. A deep dive into its mechanism of action is crucial for its translation into therapeutic applications.
Future research should focus on:
Target Identification: Utilizing modern chemical biology techniques such as affinity chromatography, activity-based protein profiling, and thermal shift assays to identify the direct binding partners of 4-hydroxy-acridinone within the cell.
DNA Interaction Studies: While the planar acridone structure suggests DNA intercalation as a possible mechanism, detailed biophysical studies are needed. nih.gov Techniques like spectrophotometry, viscometry, and molecular modeling can clarify the specific binding mode and sequence preference, and determine how the 4-hydroxy group influences this interaction.
Enzyme Inhibition Profiling: Acridone analogues have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE) and AKT kinase. rsc.orgnih.gov Comprehensive screening of 4-hydroxy-acridinone against a panel of clinically relevant kinases and other enzymes will be essential to uncover its specific inhibitory profile.
Pathway Analysis: Once primary targets are identified, transcriptomic and proteomic analyses can reveal the downstream signaling pathways affected by the compound, providing a holistic view of its cellular impact. For example, studies on N-substituted acridones have shown they can interfere with viral RNA synthesis by targeting cellular enzymes. researchgate.net
Rational Design Principles for Targeted Biological Applications
Building on a deeper mechanistic understanding, rational design can be employed to create novel 4-hydroxy-acridinone analogues with enhanced potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are fundamental to this effort.
Key design principles to explore include:
Modification of the 4-Hydroxy Group: The hydroxyl group can be used as a synthetic handle to introduce new functionalities. It can be etherified, esterified, or used as a hydrogen-bond donor to improve target engagement.
Substitution on the Acridone Core: SAR studies on other acridones have shown that the nature and position of substituents dramatically affect bioactivity. acs.orgnih.gov For example, the introduction of carboxamide groups at the 4-position of 9-aminoacridine (B1665356) led to a class of antitumor agents with exceptional stability and water solubility. nih.gov Systematically introducing various functional groups (e.g., halogens, alkyl, nitro) onto the aromatic rings of 4-hydroxy-acridinone will help map the SAR and optimize activity.
N-10 Position Derivatization: The nitrogen at the 10-position is a common site for modification. Appending different side chains can modulate solubility, cell permeability, and target specificity. N10-substituted acridone derivatives have been investigated as AKT inhibitors for breast cancer. nih.gov
| Modification Site | Design Rationale | Potential Targeted Application |
| C4-OH Group | Introduce linkers for bioconjugation or groups to enhance hydrogen bonding. | Targeted drug delivery; enhanced enzyme inhibition. |
| Aromatic Rings (C1-C3, C5-C8) | Modulate electronic properties and steric bulk to improve target binding and selectivity. | Anticancer, antimicrobial, antiviral agents. rsc.orgnih.gov |
| N-10 Position | Attach side chains to improve pharmacokinetic properties or introduce new binding interactions. | CNS-penetrant agents for neurodegenerative diseases; potent kinase inhibitors. rsc.orgnih.gov |
Expansion into Novel Material Science and Sensing Applications
The rigid, planar structure and inherent fluorescence of the acridone core make it an attractive scaffold for applications beyond medicine. mdpi.comguidechem.com Future work should explore the unique potential of 9(10H)-Acridinone, 4-hydroxy- in materials science.
Promising avenues for research include:
Fluorescent Probes and Sensors: Acridone derivatives are used as fluorescent probes and biosensors. guidechem.com The 4-hydroxy group could serve as a recognition site for specific analytes. Its proton-donating ability and potential to engage in hydrogen bonding make it a candidate for developing chemosensors for anions or biologically important molecules like ATP. nih.govrsc.org The environment-sensitive emission of acridones is valuable for developing solvatochromic probes. mdpi.com
Organic Electronics: The acridone nucleus is a component of materials used in organic light-emitting diodes (OLEDs), particularly in thermally activated delayed fluorescence (TADF) materials. guidechem.comrsc.org Research into how the electronic properties of the 4-hydroxy group influence the charge transport and photophysical properties of acridone-based materials could lead to the development of more efficient OLED emitters.
Corrosion Inhibitors: Acridin-9(10H)-one has demonstrated excellent efficiency as a corrosion inhibitor for mild steel, showing spontaneous chemisorption onto the metal surface. nih.gov Future studies could assess 4-hydroxy-acridinone for similar or enhanced properties, potentially leading to new, environmentally friendly anticorrosion agents.
Synergistic Approaches in Enhancing Biological Efficacy of Acridinone (B8587238) Analogues
To maximize the translational potential of 4-hydroxy-acridinone derivatives, exploring their use in combination with other agents is a critical future step. Synergistic interactions can lead to enhanced efficacy, reduced side effects, and the ability to overcome drug resistance.
Future research should investigate:
Combination Cancer Therapy: If 4-hydroxy-acridinone analogues show anticancer activity, they could be combined with standard-of-care chemotherapeutics or targeted agents. For example, if the compound acts as a DNA intercalator, it could be paired with a PARP inhibitor to create synthetic lethality in cancer cells with specific DNA repair defects.
Antimicrobial Synergy: In the face of rising antimicrobial resistance, combination therapy is paramount. The potential antibacterial or antifungal activity of 4-hydroxy-acridinone derivatives should be evaluated in synergy with existing antibiotics to identify combinations that can restore efficacy against resistant strains.
By systematically pursuing these research directions, the scientific community can fully elucidate the therapeutic and technological potential of 9(10H)-Acridinone, 4-hydroxy-, paving the way for the development of novel drugs, sensors, and advanced materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-hydroxy-9(10H)-acridinone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of anthranilic acid derivatives or modified Goldberg reactions using o-chlorobenzoic acid and substituted anilines. Solvent choice (e.g., DMSO for polar intermediates) and temperature (120–150°C) significantly affect yield. For example, palladium-mediated C–H activation with aryl halides achieves regioselective functionalization . Characterization via -NMR and LC-MS is critical to confirm purity (>95%) and structure .
Q. How can researchers characterize the electronic and structural properties of 4-hydroxy-9(10H)-acridinone derivatives?
- Methodology : Use UV-Vis spectroscopy (λmax 320–400 nm) to study π→π* transitions. Computational modeling (DFT or AM1) predicts HOMO-LUMO gaps (~4.5 eV) and dipole moments (~3.5 D), which correlate with fluorescence properties. X-ray crystallography resolves tautomeric forms (e.g., keto-enol equilibrium) .
Q. What in vitro assays are suitable for evaluating the anticancer activity of 4-hydroxy-9(10H)-acridinone analogs?
- Methodology : Screen against breast cancer cell lines (e.g., MDA-MB-231) using MTT assays. Derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) show IC50 values <10 μM. Compare results with positive controls like doxorubicin and validate via flow cytometry for apoptosis induction .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselective C–H bond functionalization in 4-hydroxy-9(10H)-acridinone?
- Methodology : Palladium(II) catalysts (e.g., Pd(OAc)2) enable ortho-arylation/alkylation. Steric hindrance from substituents at positions 1 and 3 directs coupling to the C4 or C5 positions. Kinetic studies (e.g., Eyring plots) reveal activation barriers (~25 kcal/mol) for C–H cleavage . Contrast with radical-based methods (e.g., Nicewicz lab protocols) for anti-Markovnikov selectivity .
Q. How can conflicting data on acridinone bioactivity be resolved (e.g., cytotoxicity vs. fluorescence interference)?
- Methodology : Use orthogonal assays:
- Fluorescence correction : Employ internal standards (e.g., 2-aminoacridone, λex/λem 420/542 nm) to normalize signal overlap .
- Off-target effects : Conduct RNA-seq to differentiate genotoxic vs. metabolic stress mechanisms. For example, trihydroxy derivatives upregulate p53 pathways but may inhibit topoisomerase II .
Q. What computational tools predict tautomerization equilibria in 4-hydroxy-9(10H)-acridinone derivatives?
- Methodology : DFT (B3LYP/6-311G**) calculates relative stabilities of keto and enol forms. Solvent effects (e.g., DMSO vs. water) shift equilibrium constants by 1–2 log units. Validate with variable-temperature -NMR to observe proton exchange kinetics .
Q. How can researchers isolate and characterize acridinone derivatives from natural sources (e.g., Rutaceae plants)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
